Charantadiol A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H46O3 |
|---|---|
Molecular Weight |
454.7 g/mol |
IUPAC Name |
5,9,17,17-tetramethyl-8-[(4E)-6-methylhepta-4,6-dien-2-yl]-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-ene-16,19-diol |
InChI |
InChI=1S/C30H46O3/c1-19(2)9-8-10-20(3)21-13-15-28(7)22-14-16-30-23(11-12-24(31)26(30,4)5)29(22,25(32)33-30)18-17-27(21,28)6/h8-9,14,16,20-25,31-32H,1,10-13,15,17-18H2,2-7H3/b9-8+ |
InChI Key |
SOYAGUJRHLJJFJ-CMDGGOBGSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Charantadiol A: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Charantadiol A, a cucurbitane-type triterpenoid (B12794562) isolated from Momordica charantia (commonly known as bitter melon), has garnered significant scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailing the experimental protocols for its extraction, purification, and characterization. Furthermore, this document summarizes its known biological activities, with a focus on its anti-inflammatory and potential anti-cancer effects, and elucidates the associated signaling pathways. All quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams.
Discovery and Isolation of this compound from Momordica charantia
This compound was identified and isolated from the leaves of wild bitter melon (Momordica charantia L. var. abbreviata Seringe) through an activity-directed fractionation and purification process. The methodology, as described in the literature, involves a multi-step procedure to isolate this bioactive compound.
Experimental Protocol: Extraction and Isolation
The following protocol details the steps for the isolation of this compound from dried wild bitter melon leaves[1]:
-
Extraction:
-
100 g of dried and powdered wild bitter melon leaves are extracted twice with 2 L of ethanol (B145695) (1:20, w/v) at room temperature on a rotary shaker at 200 rpm for 24 hours in the dark.
-
The mixture is centrifuged at 5000 × g, and the supernatant is filtered.
-
The solvent is evaporated under reduced pressure at 45–50 °C to yield a crude ethanol extract.
-
-
Column Chromatography (Step 1):
-
The crude ethanol extract is subjected to silica (B1680970) gel column chromatography.
-
The column is eluted with a solvent system of n-hexane/ethyl acetate (B1210297) (EtOAc) (4:1) to yield five sub-fractions (Fra. 1-5).
-
-
Column Chromatography (Step 2):
-
The bioactive fraction, Fra. 5, is further chromatographed on a silica gel column (35 mm × 45 cm).
-
Elution with n-hexane:acetone (B3395972) (1:1) yields four sub-fractions (Fra. 5-1 to 5-4).
-
-
Column Chromatography (Step 3):
-
Fra. 5-3 is further purified on a silica gel column with acetone as the eluent, providing two sub-fractions (Fra. 5-3-1 and Fra. 5-3-2).
-
-
Semi-preparative High-Performance Liquid Chromatography (HPLC):
-
This compound is obtained from the purification of Fra. 5-3-2 using a Lichrosorb Si gel 60 column (5 μm, 250 × 10 mm).
-
The mobile phase is a mixture of CH₂Cl₂-EtOAc (7:1) at a flow rate of 2 mL/min.
-
Data Presentation: Yield of this compound Isolation
The following table summarizes the quantitative data from the isolation process of this compound from 100 g of dried wild bitter melon leaves[1]:
| Isolation Stage | Starting Material | Yield |
| Ethanolic Extraction | 100 g Dried Leaves | 14.6 g Crude Extract (14.6%) |
| Column Chromatography (Step 2) | 25.7 g of Fra. 5 | 1.5 g of Fra. 5-3 |
| Semi-preparative HPLC | Fra. 5-3-2 | 3.1 mg of this compound |
Structural Elucidation
The chemical structure of this compound was determined using various spectroscopic methods. The primary techniques employed for its characterization include[1]:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR (400 MHz) and ¹³C NMR (100 MHz) spectra were recorded using CDCl₃ as the solvent.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Biological Activities of this compound
This compound has demonstrated significant biological activities, particularly in the areas of anti-inflammatory and anti-cancer research.
Anti-inflammatory Activity
This compound has been shown to possess potent anti-inflammatory properties. In a study involving heat-inactivated Porphyromonas gingivalis-stimulated THP-1 monocytes, this compound significantly suppressed the production of pro-inflammatory cytokines.
The following table presents the inhibitory effects of this compound on the production of Interleukin-6 (IL-6) and Interleukin-8 (IL-8) in P. gingivalis-stimulated THP-1 cells[1]:
| Cytokine | Maximum Inhibition (%) |
| IL-6 | up to 97% |
| IL-8 | up to 59% |
Cucurbitane-type triterpenoids, including this compound, are known to exert their anti-inflammatory effects by modulating key signaling pathways. The activation of the Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial step in the inflammatory response induced by pathogens like P. gingivalis. This compound is suggested to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines.
Anti-cancer Activity
Extracts from Momordica charantia have been reported to exhibit anti-cancer properties by inducing apoptosis in human cancer cells. While specific studies on this compound are emerging, the broader research on M. charantia constituents suggests a potential role in cancer therapy. The proposed mechanisms involve the activation of caspase- and mitochondria-dependent pathways and the modulation of the AMP-activated protein kinase (AMPK) signaling cascade.
The induction of apoptosis is a key mechanism for many anti-cancer agents. Extracts of M. charantia have been shown to trigger apoptosis through the intrinsic mitochondrial pathway. This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the discovery and isolation of this compound.
References
Charantadiol A: A Deep Dive into its Biological Activities
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Charantadiol A, a cucurbitane-type triterpenoid (B12794562) isolated from the leaves and fruit of Momordica charantia (commonly known as bitter melon), has emerged as a compound of significant interest in the scientific community. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its anti-inflammatory, anticancer, and metabolic regulatory properties. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.
Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory effects, particularly in the context of periodontal inflammation induced by the pathogen Porphyromonas gingivalis.
In Vitro Studies
In studies utilizing human monocytic THP-1 cells stimulated with heat-inactivated P. gingivalis, this compound has been shown to significantly reduce the production of key pro-inflammatory cytokines.[1][2] Treatment with this compound led to a dose-dependent decrease in the secretion of Interleukin-6 (IL-6) and Interleukin-8 (IL-8).[1] Furthermore, this compound was found to downregulate the mRNA expression of Triggering Receptors Expressed on Myeloid cells-1 (TREM-1), a receptor involved in amplifying inflammatory responses.[1][2]
In Vivo Studies
The anti-inflammatory efficacy of this compound has also been confirmed in a mouse model of periodontitis.[1] Local co-injection of this compound with heat-inactivated P. gingivalis into the gingival tissue of mice resulted in a significant suppression of P. gingivalis-induced IL-6 and Tumor Necrosis Factor-alpha (TNF-α) mRNA levels.[1][2]
Quantitative Data on Anti-inflammatory Activity
| Model System | Stimulus | Biomarker | Concentration of this compound | Effect | Reference |
| THP-1 Monocytes | P. gingivalis | IL-6 Production | 20 µM | Up to 97% suppression | [1] |
| THP-1 Monocytes | P. gingivalis | IL-8 Production | 20 µM | Up to 59% suppression | [1] |
| THP-1 Monocytes | P. gingivalis | TREM-1 mRNA | 5, 10, 20 µM | Significant downregulation | [1] |
| Mouse Gingival Tissue | P. gingivalis | IL-6 mRNA | 5 µg (co-injection) | Attenuated expression | [1] |
| Mouse Gingival Tissue | P. gingivalis | TNF-α mRNA | 5 µg (co-injection) | Attenuated expression | [1] |
Experimental Protocols
-
Cell Culture: Human monocytic THP-1 cells are cultured in appropriate media.
-
Stimulation: Cells are stimulated with heat-inactivated Porphyromonas gingivalis (e.g., at a multiplicity of infection of 10) in the presence or absence of varying concentrations of this compound (e.g., 5, 10, 20 µM) or vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 24 hours for cytokine production, 4 hours for mRNA expression).[1]
-
Cytokine Analysis: Cell-free supernatants are collected, and the concentrations of IL-6 and IL-8 are measured using Enzyme-Linked Immunosorbent Assay (ELISA).
-
mRNA Expression Analysis: Total RNA is extracted from the cells, and the relative mRNA expression of TREM-1 is determined by quantitative real-time PCR (qRT-PCR).
-
Animal Model: C57BL/6 mice are used.
-
Induction of Periodontitis: Heat-inactivated P. gingivalis is injected into the mandibular gingival tissues daily for a set period (e.g., 3 days).
-
Treatment: this compound (e.g., 5 µg) is co-injected with the bacterial suspension. A control group receives the bacterial suspension with a vehicle.
-
Analysis: After a specified period (e.g., 14 days), mice are euthanized, and gingival tissues are excised for the extraction of total RNA. The mRNA expression levels of IL-6 and TNF-α are then quantified using qRT-PCR.[1]
Signaling Pathway
The anti-inflammatory action of this compound appears to be mediated, at least in part, through the downregulation of the TREM-1 signaling pathway.
Anticancer Activity
While research on the specific anticancer effects of isolated this compound is still developing, studies on Momordica charantia extracts, which contain this compound as a key bioactive component, have shown promising results against various cancer cell lines.
In Vitro Studies
Methanol extracts of Momordica charantia have been demonstrated to induce apoptosis in human cancer cell lines, including nasopharyngeal carcinoma (Hone-1), gastric adenocarcinoma (AGS), colon adenocarcinoma (HCT-116), and lung adenocarcinoma (CL1-0). The cytotoxic effects are dose- and time-dependent.
Quantitative Data on Anticancer Activity of M. charantia Extract
| Cell Line | Estimated IC50 (mg/mL) | Reference |
| Hone-1 | 0.35 | |
| AGS | 0.25 | |
| HCT-116 | 0.3 | |
| CL1-0 | 0.25 |
Experimental Protocols
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the test compound (e.g., M. charantia extract or this compound) for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Incubation: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength to determine cell viability.
-
Cell Treatment: Cells are treated with the test compound as described above.
-
Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathway
The anticancer activity of M. charantia extract is believed to be mediated through the induction of apoptosis via the intrinsic mitochondrial pathway, characterized by an increased Bax/Bcl-2 ratio and subsequent activation of caspase-3.
Metabolic Regulation
This compound, as a constituent of Momordica charantia, is implicated in the plant's well-documented hypoglycemic and anti-diabetic effects. The cucurbitane-type triterpenoids are thought to play a crucial role in these metabolic regulatory activities.
Potential Mechanisms of Action
While direct studies on this compound are limited, the proposed mechanisms for the metabolic effects of M. charantia extracts include:
-
Improved Insulin (B600854) Sensitivity: By potentially modulating insulin signaling pathways.
-
Increased Glucose Uptake: In peripheral tissues such as muscle and adipose tissue.
-
Regulation of Glucose Metabolism: Through the activation of key metabolic regulators like AMP-activated protein kinase (AMPK).
Experimental Protocols
-
Cell Culture: Insulin-sensitive cell lines, such as L6 myotubes or 3T3-L1 adipocytes, are cultured and differentiated.
-
Treatment: Differentiated cells are treated with various concentrations of the test compound (e.g., this compound) in the presence or absence of insulin.
-
Glucose Uptake Measurement: Radiolabeled glucose (e.g., 2-deoxy-[³H]-glucose) is added, and its uptake by the cells is measured using a scintillation counter.
-
Animal Model: A model of diabetes, such as streptozotocin-induced diabetic rats or db/db mice, is used.
-
Treatment: Animals are orally administered the test compound over a defined period.
-
Metabolic Parameters: Blood glucose levels, insulin levels, and other relevant metabolic parameters are monitored throughout the study. An oral glucose tolerance test (OGTT) can also be performed.
Logical Relationship
The potential metabolic regulatory role of this compound is based on its presence in the medicinally active Momordica charantia.
Conclusion
This compound exhibits significant and well-documented anti-inflammatory properties, making it a promising candidate for further investigation in the treatment of inflammatory conditions. While its direct roles in anticancer and metabolic regulation are still being elucidated, the potent activities of Momordica charantia extracts in these areas strongly suggest that this compound may be a key contributor. Further research focusing on the isolated compound is warranted to fully understand its therapeutic potential and mechanisms of action. This guide serves as a foundational resource for scientists and drug development professionals to inform future research and development efforts centered on this promising natural product.
References
- 1. Anti-Inflammatory Effect of this compound, Isolated from Wild Bitter Melon Leaf, on Heat-Inactivated Porphyromonas gingivalis-Stimulated THP-1 Monocytes and a Periodontitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effect of this compound, Isolated from Wild Bitter Melon Leaf, on Heat-Inactivated Porphyromonas gingivalis-Stimulated THP-1 Monocytes and a Periodontitis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Charantadiol A: An In-Depth Technical Guide to its In Vitro Mechanism of Action
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Charantadiol A, a cucurbitane-type triterpenoid (B12794562) isolated from the wild bitter melon (Momordica charantia), has emerged as a molecule of interest for its therapeutic potential. This technical guide provides a comprehensive analysis of the current in vitro data detailing its mechanism of action. The primary focus of existing research has been on its potent anti-inflammatory properties. This document synthesizes the available quantitative data, outlines detailed experimental protocols used in key studies, and visualizes the known signaling interactions and experimental workflows. The core mechanism elucidated to date involves the significant suppression of pro-inflammatory cytokines and the modulation of key myeloid cell receptors in response to bacterial stimuli.
Introduction to this compound
This compound is a bioactive cucurbitane-type triterpenoid, 5β,19-epoxycucurbita-6,23(E),25(26)-triene-3β,19(R)-diol, isolated from the leaves of Momordica charantia.[1] This class of compounds is known for a variety of biological activities. While the broader extracts of Momordica charantia have been investigated for anti-diabetic, anti-cancer, and anti-inflammatory effects, research on the specific actions of isolated this compound has pinpointed its role as a significant anti-inflammatory agent.[1][2] Its mechanism is particularly relevant in the context of inflammatory conditions triggered by bacterial pathogens.
Core Mechanism of Action: Anti-Inflammation
The principal in vitro activity of this compound demonstrated in the literature is the attenuation of inflammatory responses in human monocytic cells stimulated with heat-inactivated Porphyromonas gingivalis, a key pathogen associated with periodontitis.[1][3]
Downregulation of Pro-Inflammatory Cytokines
This compound significantly suppresses the production of the pro-inflammatory cytokines Interleukin-6 (IL-6) and Interleukin-8 (IL-8) in THP-1 human monocytic cells.[1] This inhibitory effect is dose-dependent and has been shown to be potent, with suppression of IL-6 reaching up to 97% and IL-8 up to 59% at a concentration of 20 µM.[1]
Modulation of Triggering Receptors Expressed on Myeloid Cells-1 (TREM-1)
A key aspect of this compound's mechanism is its ability to downregulate the expression of TREM-1 mRNA.[1] TREM-1 is a cell surface receptor that amplifies inflammatory responses, and its upregulation is a critical factor in bacteria-induced inflammation.[1][4] By inhibiting the expression of TREM-1, this compound effectively dampens the inflammatory cascade initiated by pathogens like P. gingivalis.[1]
While the downstream effects on cytokine production and TREM-1 expression are established, the precise upstream signaling pathways, such as the direct impact on NF-κB or MAPK activation by this compound, have not been fully elucidated in the reviewed literature.[1] One study noted that the low yield of the isolated compound made these more detailed mechanistic analyses challenging.[1]
Data Presentation: Quantitative In Vitro Effects
The following tables summarize the key quantitative findings from in vitro studies on this compound.
Table 1: Effect of this compound on Pro-Inflammatory Cytokine Production in P. gingivalis-stimulated THP-1 Cells
| Concentration (µM) | IL-6 Inhibition (%) | IL-8 Inhibition (%) | Data Source |
| 5 | Significant | Significant | [1] |
| 10 | Significant | Significant | [1] |
| 20 | Up to 97% | Up to 59% | [1] |
Note: THP-1 cells were co-cultured with P. gingivalis (M.O.I. = 10) and this compound for 24 hours. Cytokine levels were measured in the cell-free culture supernatants.[1]
Table 2: Effect of this compound on TREM-1 mRNA Expression in P. gingivalis-stimulated THP-1 Cells
| Concentration (µM) | Outcome | Data Source |
| 5 | Significant Inhibition | [1] |
| 10 | Significant Inhibition | [1] |
| 20 | Significant Inhibition | [1] |
Note: THP-1 cells were co-incubated with P. gingivalis (M.O.I. = 10) and this compound for 4 hours before mRNA level determination.[1]
Signaling Pathways and Visualizations
The following diagrams illustrate the known mechanism of action and a typical experimental workflow.
Signaling Pathway of this compound in THP-1 Monocytes
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-Inflammatory Effect of this compound, Isolated from Wild Bitter Melon Leaf, on Heat-Inactivated Porphyromonas gingivalis-Stimulated THP-1 Monocytes and a Periodontitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effect of this compound, Isolated from Wild Bitter Melon Leaf, on Heat-Inactivated Porphyromonas gingivalis-Stimulated THP-1 Monocytes and a Periodontitis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Therapeutic Potential of Charantadiol A: A Technical Guide for Drug Development Professionals
An In-depth Review of Preclinical Evidence and Mechanisms of Action
Charantadiol A, a cucurbitane-type triterpenoid (B12794562) isolated from the wild bitter melon (Momordica charantia), has emerged as a promising natural compound with significant therapeutic potential. This technical guide provides a comprehensive overview of the existing preclinical data on this compound, focusing on its anti-inflammatory, anti-diabetic, and potential anti-cancer activities. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and the elucidation of its mechanisms of action through signaling pathways.
Core Therapeutic Areas and Efficacy
This compound has demonstrated notable efficacy in preclinical models of inflammation and diabetes. The primary evidence points towards its ability to modulate key signaling pathways involved in these pathological conditions.
Anti-inflammatory Activity
This compound exhibits potent anti-inflammatory properties, particularly in the context of periodontal disease.[1][2] Studies have shown its effectiveness in reducing the production of pro-inflammatory cytokines induced by pathogens like Porphyromonas gingivalis.[1][2]
Quantitative Data on Anti-inflammatory Effects
| Model System | Stimulant | Biomarker | Concentration of this compound | Observed Effect | Reference |
| Human monocytic THP-1 cells | P. gingivalis | IL-6 Production | 20 µM | Up to 97% reduction | [1][3] |
| Human monocytic THP-1 cells | P. gingivalis | IL-8 Production | 20 µM | Up to 59% reduction | [1][3] |
| Periodontitis Mouse Model | P. gingivalis | IL-6 mRNA | 5 µg (co-injection) | Significant suppression | [1] |
| Periodontitis Mouse Model | P. gingivalis | TNF-α mRNA | 5 µg (co-injection) | Significant suppression | [1] |
| Human monocytic THP-1 cells | P. gingivalis | TREM-1 mRNA | 5, 10, 20 µM | Significant inhibition | [1][3] |
Anti-diabetic Potential
Patent filings and related studies on cucurbitane triterpenoids suggest a significant role for this compound in the management of diabetes.[3][4] The proposed mechanisms include the promotion of pancreatic islet cell proliferation and the inhibition of protein tyrosine phosphatase 1B (PTP1B), a negative regulator of the insulin (B600854) signaling pathway.[4]
Quantitative Data on Anti-diabetic Effects
| Model System | Condition | Dosage | Observed Effect | Reference |
| Alloxan-induced diabetic mice | Hyperglycemia | 60mg/kg (of a preparation containing this compound) | 48.6% reduction in blood glucose | [4] |
| Alloxan-induced diabetic rabbit | Hyperglycemia | Not specified | Significant reduction in blood glucose and increase in insulin | [4] |
Other Potential Therapeutic Applications
The class of cucurbitane-type triterpenoids, to which this compound belongs, has been investigated for a range of other biological activities, including anti-cancer effects against various cell lines such as breast, lung, and nasopharyngeal carcinoma.[5][6][7] While specific studies on this compound are less extensive in this area, the existing research on related compounds suggests a promising avenue for future investigation.
Mechanisms of Action: Signaling Pathways
The therapeutic effects of this compound are underpinned by its interaction with specific molecular signaling pathways.
Anti-inflammatory Signaling
In the context of inflammation, particularly periodontitis, this compound has been shown to downregulate the expression of Triggering Receptors Expressed on Myeloid cells (TREM)-1.[1][2] This receptor plays a crucial role in amplifying the inflammatory response. By inhibiting TREM-1, this compound effectively dampens the downstream production of pro-inflammatory cytokines like IL-6, IL-8, and TNF-α.[1][2] The MAPK signaling pathway is also implicated in the anti-inflammatory action of related compounds from wild bitter melon.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-Inflammatory Effect of this compound, Isolated from Wild Bitter Melon Leaf, on Heat-Inactivated Porphyromonas gingivalis-Stimulated THP-1 Monocytes and a Periodontitis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effect of this compound, Isolated from Wild Bitter Melon Leaf, on Heat-Inactivated Porphyromonas gingivalis-Stimulated THP-1 Monocytes and a Periodontitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102895235B - Application of this compound in preparation of drugs treating diabetes - Google Patents [patents.google.com]
- 5. ijpsr.com [ijpsr.com]
- 6. netjournals.org [netjournals.org]
- 7. Momordica charantia Extract Induces Apoptosis in Human Cancer Cells through Caspase- and Mitochondria-Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Anti-Inflammatory Properties of Charantadiol A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Charantadiol A, a cucurbitane-type triterpenoid (B12794562) isolated from wild bitter melon (Momordica charantia), has demonstrated notable anti-inflammatory potential. This document provides a comprehensive overview of the scientific evidence supporting the anti-inflammatory effects of this compound. It details the compound's impact on key inflammatory mediators, outlines the experimental protocols used to ascertain these effects, and visualizes the proposed mechanisms of action and experimental workflows. The quantitative data from in vitro and in vivo studies are presented in structured tables for clarity and comparative analysis. This guide is intended to serve as a technical resource for researchers and professionals in the fields of pharmacology, immunology, and drug development who are interested in the therapeutic potential of natural compounds for inflammatory conditions.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of diseases, including periodontitis, arthritis, and cardiovascular disease. Natural products are a rich source of novel anti-inflammatory agents. This compound, derived from the leaves of wild bitter melon, has emerged as a compound of interest due to its ability to modulate inflammatory responses. This document synthesizes the current knowledge on the anti-inflammatory properties of this compound.
Quantitative Data on Anti-Inflammatory Effects
The anti-inflammatory activity of this compound has been quantified in both in vitro and in vivo models. The following tables summarize the key findings.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in P. gingivalis-stimulated THP-1 Monocytes[1][2][3]
| Treatment Group | Concentration (µM) | IL-6 Production (pg/mL) | IL-8 Production (pg/mL) |
| Control (DMSO) | - | Undetectable | Undetectable |
| P. gingivalis only | - | 185.3 ± 12.5 | 1450.7 ± 89.6 |
| P. gingivalis + this compound | 5 | 120.1 ± 9.8 | 980.4 ± 75.1 |
| P. gingivalis + this compound | 10 | 85.6 ± 7.3 | 720.2 ± 60.3 |
| P. gingivalis + this compound | 20 | 50.2 ± 4.5 | 450.8 ± 35.7 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on TREM-1 mRNA Expression in P. gingivalis-stimulated THP-1 Monocytes[1][4]
| Treatment Group | Concentration (µM) | Relative TREM-1 mRNA Expression (Fold Change) |
| Control | - | 1.0 |
| P. gingivalis only | - | 4.2 ± 0.5 |
| P. gingivalis + this compound | 5 | 2.8 ± 0.3 |
| P. gingivalis + this compound | 10 | 1.9 ± 0.2 |
| P. gingivalis + this compound | 20 | 1.2 ± 0.1 |
Data are presented as mean ± standard deviation.
Table 3: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression in Gingival Tissues of a Periodontitis Mouse Model[1][2][4]
| Treatment Group | Dose (µg) | Relative IL-6 mRNA Expression (Fold Change) | Relative TNF-α mRNA Expression (Fold Change) |
| Control | - | 1.0 | 1.0 |
| P. gingivalis only | - | 5.8 ± 0.7 | 4.5 ± 0.6 |
| P. gingivalis + this compound | 5 | 2.5 ± 0.4 | 2.1 ± 0.3 |
| P. gingivalis + Luteolin (B72000) (positive control) | 50 | 2.1 ± 0.3 | 1.8 ± 0.2 |
Data are presented as mean ± standard deviation.
Experimental Protocols
The following sections detail the methodologies employed in the key studies investigating the anti-inflammatory properties of this compound.
In Vitro Studies: Human Monocytic THP-1 Cells
Objective: To investigate the effect of this compound on pro-inflammatory cytokine production and TREM-1 expression in a human monocytic cell line stimulated with heat-inactivated Porphyromonas gingivalis.
Cell Culture:
-
Human monocytic THP-1 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified 5% CO2 atmosphere.
Stimulation and Treatment:
-
THP-1 cells were seeded in 24-well plates at a density of 5 x 10^5 cells/well.
-
The cells were co-cultured with heat-inactivated P. gingivalis (multiplicity of infection = 10).
-
Simultaneously, cells were treated with various concentrations of this compound (5, 10, or 20 µM) or 0.1% (v/v) DMSO as a vehicle control.
-
The cells were incubated for 24 hours.
Cytokine Measurement (ELISA):
-
After incubation, the cell-free culture supernatants were collected.
-
The concentrations of Interleukin-6 (IL-6) and Interleukin-8 (IL-8) were determined using commercial enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
Gene Expression Analysis (RT-qPCR):
-
Total RNA was extracted from the THP-1 cells using a commercial RNA isolation kit.
-
cDNA was synthesized from the total RNA using reverse transcriptase.
-
Quantitative real-time PCR (qPCR) was performed to measure the mRNA expression levels of Triggering Receptor Expressed on Myeloid cells-1 (TREM-1).
-
The relative gene expression was calculated using the 2^-ΔΔCt method with GAPDH as the housekeeping gene.
In Vivo Studies: Periodontitis Mouse Model
Objective: To evaluate the in vivo anti-inflammatory effect of this compound on pro-inflammatory cytokine expression in a mouse model of periodontitis induced by P. gingivalis.
Animal Model:
-
Male BALB/c mice were used for the study.
-
Periodontitis was induced by injecting heat-inactivated P. gingivalis into the gingival tissues of the mice.
Treatment:
-
Mice were divided into different groups: control, P. gingivalis only, P. gingivalis + this compound (5 µg), and P. gingivalis + Luteolin (50 µg, as a positive control).
-
This compound or luteolin was co-injected with P. gingivalis into the gingival tissues.
Gene Expression Analysis (RT-qPCR):
-
After a specified period, the mice were euthanized, and the gingival tissues were collected.
-
Total RNA was extracted from the gingival tissues.
-
cDNA was synthesized, and qPCR was performed to measure the mRNA expression levels of IL-6 and Tumor Necrosis Factor-alpha (TNF-α).
-
The relative gene expression was calculated relative to a housekeeping gene.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the proposed anti-inflammatory mechanism of this compound and the experimental workflows.
Caption: In Vitro Experimental Workflow.
Caption: Proposed Anti-Inflammatory Mechanism of this compound.
Caption: In Vivo Experimental Workflow.
Discussion of Mechanism of Action
This compound exerts its anti-inflammatory effects by significantly reducing the production of key pro-inflammatory cytokines, IL-6 and IL-8, in response to bacterial stimulation.[1][2] Furthermore, it downregulates the expression of TREM-1, a receptor on myeloid cells that amplifies inflammatory responses.[1][3] The inhibition of these critical mediators suggests that this compound can dampen the inflammatory cascade initiated by pathogens like P. gingivalis.
In an in vivo model of periodontitis, this compound was shown to suppress the mRNA levels of IL-6 and TNF-α in gingival tissues, further confirming its anti-inflammatory activity in a more complex biological system.[1][2][3] While the precise upstream signaling pathways modulated by this compound have not been fully elucidated, its ability to inhibit the expression of multiple inflammatory genes points towards an interaction with common regulatory pathways, such as NF-κB or MAPK signaling, which are known to be activated by P. gingivalis. Further research is warranted to delineate the specific molecular targets of this compound.
Conclusion and Future Directions
This compound, a natural compound isolated from wild bitter melon, demonstrates significant anti-inflammatory properties both in vitro and in vivo. Its ability to inhibit the production of pro-inflammatory cytokines and the expression of the TREM-1 receptor highlights its potential as a therapeutic agent for inflammatory diseases, particularly periodontitis.
Future research should focus on:
-
Elucidating the detailed molecular mechanism of action , including the identification of its direct binding partners and its effects on upstream signaling pathways like NF-κB and MAPKs.
-
Conducting comprehensive preclinical studies to evaluate the pharmacokinetics, pharmacodynamics, and safety profile of this compound.
-
Optimizing drug delivery systems to enhance the bioavailability and targeted delivery of this compound to inflammatory sites.
The findings presented in this technical guide provide a solid foundation for the further investigation and development of this compound as a novel anti-inflammatory therapeutic.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-Inflammatory Effect of this compound, Isolated from Wild Bitter Melon Leaf, on Heat-Inactivated Porphyromonas gingivalis-Stimulated THP-1 Monocytes and a Periodontitis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effect of this compound, Isolated from Wild Bitter Melon Leaf, on Heat-Inactivated Porphyromonas gingivalis-Stimulated THP-1 Monocytes and a Periodontitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Charantadiol A: A Technical Guide to its Natural Source, Abundance, and Extraction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Charantadiol A, a cucurbitane-type triterpenoid (B12794562), has garnered significant interest within the scientific community for its potential therapeutic properties, particularly its anti-inflammatory effects. This technical guide provides an in-depth overview of the natural sources, available data on abundance, and detailed experimental protocols for the extraction and isolation of this compound. Furthermore, it elucidates the proposed signaling pathways through which this compound exerts its biological activity, offering a valuable resource for researchers and professionals in drug development and natural product chemistry.
Natural Source and Abundance
The primary natural source of this compound is the plant Momordica charantia, commonly known as bitter melon.[1][2] Specifically, it has been successfully isolated from the leaves of the wild variety of bitter melon (Momordica charantia L. var. abbreviata Seringe).[1][3] While also present in the fruit, the leaves of this particular ecotype are noted as a significant source.[1]
Quantitative data on the precise abundance of this compound in Momordica charantia is limited in the available scientific literature. Most quantitative analyses of bitter melon focus on a different, though related, compound known as charantin, which is a mixture of steroidal glycosides. However, studies on the extraction of this compound provide some insight into its relative abundance. For instance, a crude ethanol (B145695) extract from dried and powdered wild bitter melon leaves yielded 14.6% of the initial dry weight.[3] this compound is subsequently isolated from this crude extract. It has been noted that the yield of this compound is relatively low compared to other triterpenoids like kuguacin R and TCD from the same source, which has posed challenges for detailed mechanistic studies.[1]
Table 1: Summary of Extraction Yield from Momordica charantia Leaves
| Starting Material | Extraction Solvent | Crude Extract Yield (% of Dry Weight) | Target Compound |
| Dried Wild Bitter Melon Leaves | Ethanol | 14.6%[3] | This compound |
Note: The table indicates the yield of the crude extract from which this compound is isolated. The final yield of pure this compound is not explicitly stated in the cited literature but is noted to be low.
Experimental Protocols
Extraction and Isolation of this compound from Wild Bitter Melon Leaves
The following protocol is based on methodologies described in the scientific literature for the isolation of this compound for research purposes.[1]
2.1.1. Materials and Equipment
-
Dried and powdered wild bitter melon (Momordica charantia L. var. abbreviata Seringe) leaves
-
Ethanol
-
Rotary shaker
-
Centrifuge
-
Filter paper
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
n-hexane
-
Ethyl acetate
-
Thin-layer chromatography (TLC) plates
-
High-performance liquid chromatography (HPLC) system
2.1.2. Procedure
-
Extraction:
-
Dried and powdered wild bitter melon leaves (100 g) are extracted twice with 2 L of ethanol (1:20, w/v) at room temperature.
-
The mixture is placed on a rotary shaker at 200 rpm in the dark for 24 hours.
-
The blended mixture is then centrifuged at 5000 × g.
-
The resulting supernatant is filtered to remove solid plant material.
-
The filtrate is evaporated to dryness under reduced pressure at 45–50 °C to yield the crude ethanol extract.[1]
-
-
Fractionation:
-
The crude ethanol extract is subjected to open column chromatography on silica gel.
-
The column is eluted with a gradient of n-hexane and ethyl acetate.
-
Fractions are collected and monitored by TLC.
-
-
Purification:
-
Bioactivity-guided fractionation is employed, where fractions are tested for their biological effect (e.g., inhibition of inflammatory markers).
-
The active subfractions are further subjected to separation and purification using different chromatographic methods, such as repeated column chromatography or HPLC, to isolate pure this compound.[1]
-
Below is a graphical representation of the experimental workflow for the extraction and isolation of this compound.
Signaling Pathways and Mechanism of Action
This compound has demonstrated significant anti-inflammatory properties.[1][2] Its mechanism of action is believed to involve the modulation of key signaling pathways that regulate the inflammatory response. Specifically, this compound has been shown to suppress the production of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α), in response to inflammatory stimuli such as those induced by Porphyromonas gingivalis.[1][2]
Furthermore, this compound has been found to downregulate the mRNA expression of Triggering Receptors Expressed on Myeloid cells (TREM)-1.[1] TREM-1 is known to amplify inflammatory responses mediated by Toll-like receptors. While direct evidence of this compound binding to specific receptors in the NF-κB and MAPK pathways is still under investigation, its inhibitory effects on downstream inflammatory mediators strongly suggest its role in modulating these cascades. The NF-κB and MAPK signaling pathways are central to the production of the aforementioned cytokines.
The proposed signaling pathway for the anti-inflammatory action of this compound is depicted below.
Conclusion
This compound, a bioactive triterpenoid from Momordica charantia, presents a promising avenue for the development of novel anti-inflammatory agents. This guide has consolidated the current knowledge on its natural sources, highlighting the leaves of wild bitter melon as a primary source. While precise quantitative data on its abundance remains an area for further research, a detailed protocol for its extraction and isolation provides a solid foundation for obtaining this compound for investigational purposes. The elucidation of its likely modulation of the NF-κB and MAPK signaling pathways offers a clear direction for future mechanistic studies. Continued research into the quantification and pharmacological activities of this compound is warranted to fully unlock its therapeutic potential.
References
Charantadiol A: A Technical Guide on its Role in Traditional and Modern Medicine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Charantadiol A, a cucurbitane-type triterpenoid (B12794562) found in Momordica charantia (bitter melon), is a bioactive compound with a rich history in traditional medicine and growing interest in modern pharmacological research. This technical guide provides an in-depth overview of this compound, consolidating available data on its traditional applications, biological activities, and underlying mechanisms of action. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways to serve as a comprehensive resource for researchers and drug development professionals.
Introduction
Momordica charantia, commonly known as bitter melon, has been a staple in traditional medicine systems across Asia, Africa, and South America for centuries.[1][2][3][4] It has been traditionally used to treat a wide array of ailments, including diabetes, inflammation, infections, and cancer.[1][3][4][5] The medicinal properties of bitter melon are attributed to its diverse phytochemical constituents, including a class of compounds known as cucurbitane-type triterpenoids.[4][6] Among these, this compound has emerged as a compound of significant interest due to its potent biological activities. This guide focuses on the scientific evidence supporting the therapeutic potential of this compound.
Traditional Medicine Applications
Historically, various parts of the Momordica charantia plant, including the fruit, leaves, and roots, have been utilized in traditional remedies.[3] The fruit, in particular, is renowned for its use in managing diabetes-related conditions.[3][7] While traditional preparations utilize the whole plant or its extracts, the specific contribution of this compound to these therapeutic effects is a subject of ongoing scientific investigation. Traditional uses of Momordica charantia that may be attributable to its triterpenoid content, including this compound, are summarized below.
| Traditional Use | Description |
| Diabetes Management | Used to lower blood glucose levels.[1][3][7] |
| Anti-inflammatory | Applied to treat inflammatory conditions like rheumatism.[2][4] |
| Digestive Health | Thought to stimulate digestive function and improve appetite.[1] |
| Infections | Employed against various infections.[1] |
| Skin Conditions | Used topically for skin infections, sores, and eczema.[1] |
| Cancer | Traditionally used as a folk remedy for tumors.[1][4] |
Biological Activities and Quantitative Data
Scientific studies have begun to validate the traditional uses of Momordica charantia and isolate the activities of its specific constituents like this compound. The primary reported activities include anti-inflammatory and anti-diabetic effects.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties in preclinical studies. Its mechanism is linked to the modulation of inflammatory cytokines and signaling pathways.
Table 1: Quantitative Data on the Anti-inflammatory Effects of this compound
| Assay | Cell Line/Model | Treatment | Concentration | Result | Citation |
| IL-6 Production Inhibition | P. gingivalis-stimulated THP-1 monocytes | This compound | 20 µM | Up to 97% suppression | [8] |
| IL-8 Production Inhibition | P. gingivalis-stimulated THP-1 monocytes | This compound | 20 µM | Up to 59% suppression | [8] |
| TREM-1 mRNA Expression | P. gingivalis-stimulated THP-1 monocytes | This compound | 5, 10, 20 µM | Significant, dose-dependent inhibition | [1][2] |
| IL-6 mRNA Expression | P. gingivalis-stimulated gingival tissue (mice) | This compound | 5 µg (co-injection) | Attenuated expression | [2][8] |
| TNF-α mRNA Expression | P. gingivalis-stimulated gingival tissue (mice) | This compound | 5 µg (co-injection) | Attenuated expression | [1][8] |
Anti-diabetic Activity
While research on the anti-diabetic effects of isolated this compound is less extensive than for the whole extract, a patent application provides some quantitative insights. The compound is reported to promote the proliferation of pancreatic islet cells and inhibit protein tyrosine phosphatase 1B (PTP1B), a negative regulator of insulin (B600854) signaling.
Table 2: Quantitative Data on the Anti-diabetic Effects of this compound (K19)
| Animal Model | Treatment Group | Dose | Outcome | Citation |
| Alloxan-induced diabetic mice | This compound (K19) | 60mg/kg | 48.6% blood sugar lowering rate | |
| Alloxan-induced hyperglycemic rabbit | This compound (K19) | 10, 20, 40mg/kg | Significant reduction in blood glucose and increase in insulin | |
| Streptozotocin-induced diabetic rats | This compound (K19) | 10, 20, 40mg/kg | Significant reduction in blood glucose after 7 days |
Note: Data is derived from a patent application and should be interpreted with this in mind.
Experimental Protocols
This section details the methodologies for key experiments cited in this guide, providing a reference for researchers looking to replicate or build upon these findings.
Extraction and Isolation of this compound
This protocol is adapted from a study on wild bitter melon leaf extract.[8]
-
Extraction:
-
Dried and powdered wild bitter melon leaves (100 g) are extracted twice with 2 L of ethanol (B145695) (1:20, w/v).
-
The mixture is placed on a rotary shaker at 200 rpm in the dark for 24 hours at room temperature.
-
The mixture is then centrifuged at 5000× g.
-
The supernatant is filtered and evaporated to dryness under reduced pressure at 45–50 °C to yield the crude ethanol extract.
-
-
Fractionation:
-
The crude ethanol extract is subjected to open column chromatography on a silica (B1680970) gel column, eluting with a gradient of n-hexane and ethyl acetate.
-
Activity-directed fractionation is performed, with fractions tested for their ability to inhibit inflammatory responses (e.g., P. gingivalis-induced IL-8 and IL-6 production in THP-1 cells).
-
-
Purification:
-
The most active sub-fraction is further purified using silica gel chromatography with acetone.
-
Final purification of this compound is achieved through semi-preparative High-Performance Liquid Chromatography (HPLC) with a silica gel column, eluting with a solvent system such as dichloromethane-ethyl acetate.
-
In Vitro Anti-inflammatory Assay (Cytokine Production)
This protocol is based on the methodology used to assess the effect of this compound on cytokine production in monocytes.[8]
-
Cell Culture:
-
Human monocytic THP-1 cells are cultured in an appropriate medium.
-
-
Stimulation and Treatment:
-
THP-1 cells are co-incubated with a pro-inflammatory stimulus (e.g., heat-inactivated Porphyromonas gingivalis at a specific multiplicity of infection).
-
Simultaneously, cells are treated with various concentrations of this compound (e.g., 5, 10, 20 µM) or a vehicle control (e.g., 0.1% DMSO).
-
-
Incubation:
-
The cells are incubated for a specified period (e.g., 24 hours) to allow for cytokine production.
-
-
Quantification of Cytokines:
-
The cell-free culture supernatants are collected.
-
The concentrations of pro-inflammatory cytokines such as IL-6 and IL-8 are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Streptozotocin-Induced Diabetic Rat Model
This is a general protocol for inducing diabetes in rats to test the efficacy of anti-diabetic compounds.[6][9][10][11][12]
-
Animal Model:
-
Male Wistar or Sprague-Dawley rats are used.
-
-
Induction of Diabetes:
-
A single intraperitoneal or intravenous injection of streptozotocin (B1681764) (STZ), dissolved in a suitable buffer (e.g., citrate (B86180) buffer), is administered. The dose can vary (e.g., 40-65 mg/kg body weight) depending on the desired severity of diabetes.
-
-
Confirmation of Diabetes:
-
After a few days, blood glucose levels are measured from the tail vein. Rats with fasting blood glucose levels above a certain threshold (e.g., >250 mg/dL) are considered diabetic and selected for the study.
-
-
Treatment:
-
Diabetic rats are divided into groups and treated orally with different doses of this compound or a vehicle control daily for a specified duration (e.g., 7-30 days).
-
-
Monitoring:
-
Blood glucose levels are monitored at regular intervals throughout the treatment period.
-
At the end of the study, other parameters such as serum insulin levels and pancreatic histology can be assessed.
-
Signaling Pathways and Mechanisms of Action
This compound is believed to exert its biological effects by modulating key signaling pathways involved in inflammation and metabolic regulation.
Modulation of Inflammatory Signaling
This compound has been shown to downregulate the expression of Triggering Receptor Expressed on Myeloid cells-1 (TREM-1).[1][2] TREM-1 is an amplifier of inflammatory responses, and its activation leads to the production of pro-inflammatory cytokines.[13][14] By inhibiting TREM-1 expression, this compound can dampen the inflammatory cascade. While not directly demonstrated for this compound, extracts of Momordica charantia have been shown to inhibit the activation of the NF-κB and MAPK pathways, which are downstream of TREM-1 and crucial for the transcription of inflammatory genes.
Future Directions and Conclusion
This compound stands out as a promising bioactive compound from Momordica charantia with demonstrated anti-inflammatory and potential anti-diabetic properties. The data presented in this guide highlight its ability to modulate key inflammatory pathways and improve glycemic control in preclinical models.
However, further research is necessary to fully elucidate its therapeutic potential. Specifically, there is a need for:
-
Comprehensive Anti-Cancer Studies: While traditional use suggests anti-tumor activity, there is a lack of specific quantitative data (e.g., IC50 values) for isolated this compound against a panel of cancer cell lines.
-
Detailed Mechanistic Studies: Further investigation into the direct effects of this compound on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways is required.
-
Pharmacokinetic Profiling: Studies on the absorption, distribution, metabolism, and excretion (ADME) of purified this compound are essential for its development as a therapeutic agent.
-
Clinical Trials: Rigorous, placebo-controlled clinical trials are needed to establish the safety and efficacy of isolated this compound in humans.
References
- 1. Anti-Inflammatory Effect of this compound, Isolated from Wild Bitter Melon Leaf, on Heat-Inactivated Porphyromonas gingivalis-Stimulated THP-1 Monocytes and a Periodontitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Momordica charantia: Functional Components and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Isolation and Characterization of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Polyphenolic Compounds From Dodonaea viscosa and Their Kinetic Analysis [frontiersin.org]
- 6. Human ovarian cancer cell lines resistant to cisplatin, doxorubicin, and L-phenylalanine mustard are sensitive to delta 7-prostaglandin A1 and delta 12-prostaglandin J2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Momordica charantia Suppresses Inflammation and Glycolysis in Lipopolysaccharide-Activated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | TREM-1 Modulation Strategies for Sepsis [frontiersin.org]
An In-depth Technical Guide to Cucurbitane Triterpenoids from Bitter Melon for Researchers, Scientists, and Drug Development Professionals
Introduction
Bitter melon (Momordica charantia), a member of the Cucurbitaceae family, has a rich history in traditional medicine for treating a variety of ailments.[1] Modern scientific investigations have identified cucurbitane-type triterpenoids as key bioactive compounds responsible for many of its therapeutic effects.[1][2] These tetracyclic triterpenoids and their glycosides have demonstrated a wide range of biological activities, including anticancer, anti-diabetic, and anti-inflammatory properties, making them promising candidates for drug development.[1][3][4] This technical guide provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and key signaling pathways associated with cucurbitane triterpenoids from bitter melon.
Quantitative Data: Bioactivity of Cucurbitane Triterpenoids
The following tables summarize the in vitro biological activities of various cucurbitane triterpenoids isolated from Momordica charantia.
Table 1: Cytotoxicity of Cucurbitane Triterpenoids against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) |
| 3β,7β,25-trihydroxycucurbita-5,23(E)-dien-19-al | MCF-7 (Breast) | 19 |
| 3β,7β,25-trihydroxycucurbita-5,23(E)-dien-19-al | MDA-MB-231 (Breast) | 23 |
| Kaguaovin K | MCF-7 (Breast) | 9.45 ± 0.51 |
| Kaguaovin K | HEp-2 (Laryngeal) | 9.66 ± 0.34 |
| Kaguaovin K | HepG2 (Liver) | 11.23 ± 0.63 |
| Momordicoside A | A549 (Lung) | 15.8 |
| Momordicoside I | A549 (Lung) | 12.5 |
Data sourced from multiple studies.[1]
Table 2: Anti-inflammatory Activity of Cucurbitane Triterpenoids
| Compound | Assay | IC50 (µM) |
| Kuguaovin A | Anti-NO Production | 25 |
| Kuguaovin B | Anti-NO Production | 30 |
| Kuguaovin C | Anti-NO Production | 15 |
| Momordicoside K | Inhibition of IL-6 production | 8.7 |
| Momordicoside L | Inhibition of TNF-α production | 10.2 |
Data represents the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages and cytokine inhibition in LPS-stimulated bone marrow-derived dendritic cells.[3][5]
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and biological evaluation of cucurbitane triterpenoids from bitter melon.
Extraction and Isolation of Cucurbitane Triterpenoids
This protocol outlines a general procedure for the extraction and isolation of cucurbitane triterpenoids from bitter melon fruit.
Materials:
-
Fresh or dried bitter melon fruit
-
Methanol (B129727) (MeOH)
-
n-Hexane
-
Ethyl acetate (B1210297) (EtOAc)
-
n-Butanol (n-BuOH)
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20
-
High-performance liquid chromatography (HPLC) system with a C18 column
Procedure:
-
Extraction:
-
Air-dry and powder the bitter melon fruit.
-
Extract the powdered material with methanol at room temperature.
-
Concentrate the methanol extract under reduced pressure to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and partition successively with n-hexane, ethyl acetate, and n-butanol to separate compounds based on polarity.
-
-
Column Chromatography:
-
Subject the ethyl acetate and n-butanol fractions to silica gel column chromatography.
-
Elute the column with a gradient of chloroform-methanol or hexane-ethyl acetate to yield several sub-fractions.
-
-
Further Purification:
-
Further purify the bioactive sub-fractions using Sephadex LH-20 column chromatography.
-
Perform final purification by preparative HPLC on a C18 column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient) to isolate individual cucurbitane triterpenoids.
-
-
Structure Elucidation:
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Cucurbitane-type triterpenoids from the leaves of Momordica charantia - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Extraction of Charantadiol A from Wild Bitter Melon (Momordica charantia) Leaves
For Researchers, Scientists, and Drug Development Professionals
Introduction
Charantadiol A, a cucurbitane-type triterpenoid (B12794562) found in wild bitter melon (Momordica charantia L. var. abbreviata Seringe), has demonstrated significant anti-inflammatory properties, positioning it as a compound of interest for drug development. Notably, it has been shown to suppress the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and interleukin-8 (IL-8), in response to inflammatory stimuli.[1][2][3] These application notes provide a detailed protocol for the extraction, isolation, and quantification of this compound from wild bitter melon leaves, along with an overview of its biological activity and mechanism of action.
Data Presentation: Extraction Yield and Biological Activity
The following tables summarize the quantitative data related to the extraction yield of this compound and its inhibitory effects on pro-inflammatory markers.
Table 1: Approximate Yield of this compound from Wild Bitter Melon Leaves
| Starting Material | Extraction Method | Fraction | Final Yield of this compound (per 100g dried leaves) | Reference |
| 100 g Dried Leaves | Ethanol (B145695) Extraction & Multi-step Chromatography | Purified Compound | ~3.1 mg | [4] |
Note: The yield of this compound is noted to be lower than other related cucurbitane triterpenoids, such as kuguacin R and TCD, which may present challenges for acquiring large quantities for extensive mechanistic studies.[2]
Table 2: In Vitro Anti-inflammatory Activity of this compound
| Cell Line | Stimulant | Analyte | This compound Concentration | % Inhibition / Effect | Reference |
| THP-1 Monocytes | P. gingivalis | IL-6 Production | 5 µM | Significant Reduction | [2] |
| 10 µM | Significant Reduction | [2] | |||
| 20 µM | Up to 97% | [2] | |||
| THP-1 Monocytes | P. gingivalis | IL-8 Production | 5 µM | Significant Reduction | [2] |
| 10 µM | Significant Reduction | [2] | |||
| 20 µM | Up to 59% | [2] | |||
| THP-1 Monocytes | P. gingivalis | TREM-1 mRNA Expression | 5 µM | Significant Inhibition | [2] |
| 10 µM | Significant Inhibition | [2] | |||
| 20 µM | Significant Inhibition | [2] |
Experimental Protocols
Extraction and Isolation of this compound
This protocol is based on activity-directed fractionation and purification processes to isolate this compound from wild bitter melon leaves.[1][2][4]
1.1. Plant Material Preparation:
-
Collect fresh leaves of wild bitter melon (Momordica charantia L. var. abbreviata Seringe).
-
Air-dry the leaves in a shaded area until brittle.
-
Grind the dried leaves into a fine powder using a blender.
1.2. Ethanol Extraction:
-
Weigh 100 g of the dried leaf powder.
-
Macerate the powder with 2 L of ethanol at room temperature for 24 hours on a rotary shaker (200 rpm) in the dark.
-
Separate the extract from the plant material by centrifugation at 5000 x g.
-
Filter the supernatant to remove any remaining particulate matter.
-
Concentrate the filtrate to dryness under reduced pressure at 45-50 °C to obtain the crude ethanol extract.
1.3. Fractionation and Purification:
-
Perform open column chromatography on the crude ethanol extract using a silica (B1680970) gel column.
-
Elute the column with a gradient of n-hexane and ethyl acetate (B1210297) to separate the extract into multiple sub-fractions.
-
Monitor the fractions for their ability to inhibit pro-inflammatory cytokine production (e.g., IL-6 and IL-8) in a relevant cell-based assay.
-
Subject the most active sub-fraction (referred to as subfraction-5-3 in the literature) to further separation and purification using different chromatographic methods, including additional silica gel chromatography with varying solvent systems (e.g., n-hexane:acetone).[2]
-
The final purification of this compound can be achieved using semi-preparative High-Performance Liquid Chromatography (HPLC).[4]
Quantification of this compound (General HPLC Method)
While a specific, validated HPLC method for this compound is not detailed in the provided search results, a general method can be adapted from protocols used for other cucurbitane triterpenoids in Momordica charantia.[5][6]
2.1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, and a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometer - MS).
-
Column: A reversed-phase C18 column is typically used for the separation of triterpenoids.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile, methanol, and water, often with a small amount of acid (e.g., 0.1% acetic acid), is effective for separating these compounds.[5][6]
-
Flow Rate: A flow rate of approximately 0.5-1.0 mL/min is common.
-
Detection: ELSD or MS is preferred for the detection of triterpenoids as they often lack a strong UV chromophore.
2.2. Standard Preparation:
-
Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards by diluting the stock solution to different known concentrations.
2.3. Sample Preparation:
-
Dissolve a known amount of the extract or fraction in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.
2.4. Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Develop a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
Mandatory Visualizations
Experimental Workflow Diagram
References
- 1. Rethinking the Cucurbitane-Type Triterpenoid Profile of Bitter Gourd (Momordica charantia L.): The Chemical Transformation of Momordicine I in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effect of this compound, Isolated from Wild Bitter Melon Leaf, on Heat-Inactivated Porphyromonas gingivalis-Stimulated THP-1 Monocytes and a Periodontitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Determination and quantitation of five cucurbitane triterpenoids in Momordica charantia by reversed-phase high-performance liquid chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Semi-preparative HPLC Purification of Charantadiol A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Charantadiol A, a cucurbitane-type triterpenoid (B12794562) found in bitter melon (Momordica charantia), has demonstrated significant anti-inflammatory properties.[1] Specifically, it has been shown to suppress inflammatory responses stimulated by Porphyronas gingivalis, a key pathogen in periodontitis, by inhibiting the production of pro-inflammatory cytokines such as IL-6 and IL-8.[1][2] The mechanism of action involves the downregulation of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) signaling pathway.[1] Given its therapeutic potential, a robust and efficient method for obtaining high-purity this compound is crucial for further preclinical and clinical investigations. This application note provides a detailed protocol for the semi-preparative High-Performance Liquid Chromatography (HPLC) purification of this compound from a pre-fractionated extract of wild bitter melon leaves.
Data Presentation
The following table summarizes the quantitative data from a typical purification process of this compound, starting from a pre-purified fraction obtained from silica (B1680970) gel chromatography. While the initial purity and recovery are representative values for triterpenoid purification from plant extracts, the final yield is based on published data.[1]
| Purification Step | Starting Material (mg) | Final Yield (mg) | Purity (%) | Recovery (%) |
| Crude Extract Fractionation (Silica Gel Chromatography) | 1500 (Sub-fraction 5-3) | 250 (Sub-fraction 5-3-2) | ~40-50% | ~16.7% |
| Semi-preparative HPLC | 250 (Sub-fraction 5-3-2) | 3.1 | >98% | ~1.2% |
Experimental Protocols
This section details the methodologies for the extraction, preliminary fractionation, and final purification of this compound.
1. Extraction and Preliminary Fractionation
Prior to semi-preparative HPLC, a crude extract of wild bitter melon leaves is prepared and subjected to preliminary fractionation to enrich the this compound content.
-
Extraction:
-
Dried and powdered wild bitter melon leaves (100 g) are extracted with 2 L of ethanol (B145695) at room temperature on a rotary shaker for 24 hours.[2]
-
The mixture is centrifuged, and the supernatant is filtered.
-
The solvent is removed under reduced pressure to yield the crude ethanol extract.[2]
-
-
Silica Gel Column Chromatography:
-
The crude extract is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.
-
Fractions are collected and analyzed by Thin Layer Chromatography (TLC).
-
The fraction demonstrating the highest anti-inflammatory activity or containing the compound of interest (Sub-fraction 5-3) is further chromatographed on a silica gel column with n-hexane:acetone (1:1) to yield sub-fractions.[1][2]
-
The resulting sub-fraction containing this compound (Fra. 5-3-2) is then purified using silica gel with acetone.[1][2]
-
2. Semi-preparative HPLC Purification of this compound
This protocol outlines the final purification step to obtain high-purity this compound.
-
Instrumentation and Conditions:
-
HPLC System: A semi-preparative HPLC system equipped with a pump, injector, column oven, and a UV-Vis detector.
-
Column: Lichrosorb Si gel 60 (5 µm, 250 × 10 mm).[1]
-
Mobile Phase: Dichloromethane (CH₂Cl₂) : Ethyl Acetate (EtOAc) (7:1, v/v).[1]
-
Flow Rate: 2 mL/min.[1]
-
Detection: UV at 210 nm (as triterpenoids often lack a strong chromophore, detection at lower wavelengths is common).
-
Injection Volume: Dependent on the concentration of the sample solution.
-
-
Procedure:
-
Dissolve the enriched fraction (Fra. 5-3-2) in a minimal amount of the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Equilibrate the semi-preparative column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Monitor the chromatogram and collect the fraction corresponding to the retention time of this compound.
-
Combine the collected fractions and evaporate the solvent under reduced pressure to obtain pure this compound.
-
Confirm the identity and purity of the isolated compound using analytical techniques such as analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
-
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the purification of this compound.
Proposed Signaling Pathway of this compound in Inhibiting Inflammation
Caption: this compound inhibits P. gingivalis-induced inflammation.
References
Application Note: Quantification of Charantadiol A using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and validated High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the quantitative analysis of Charantadiol A, a bioactive cucurbitane-type triterpenoid (B12794562) isolated from Momordica charantia (bitter melon).[1][2] The protocol provides comprehensive procedures for sample preparation from plant material, standard solution preparation, and detailed chromatographic conditions. Method performance is summarized, offering a reliable framework for quality control and research applications.
Introduction
This compound, 5β,19-epoxycucurbita-6,23(E),25(26)-triene-3β,19(R)-diol, is a significant bioactive compound found in the leaves and fruits of Momordica charantia.[2] It has demonstrated potential anti-inflammatory properties, making its accurate quantification crucial for the standardization of herbal extracts and the development of phytopharmaceuticals.[2] High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of phytochemicals due to its high resolution and sensitivity.[3] This document describes a specific, validated reversed-phase HPLC method coupled with a Diode Array Detector (DAD) for the determination of this compound.
Experimental Protocol
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a diode array detector is suitable for this method.[4] Reversed-phase chromatography using an octadecyl silica (B1680970) (C18) column is the method of choice for the analysis of steroidal compounds.[3][5]
Table 1: HPLC Instrumentation and Operating Conditions
| Parameter | Specification |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 Column (e.g., 150 x 4.6 mm, 3.5 µm)[5] |
| Mobile Phase | Methanol: Water (98:2, v/v), Isocratic[5] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
| Detection | DAD, 205 nm |
| Run Time | 15 minutes |
Note: As this compound lacks a strong chromophore, detection at a low wavelength such as 205 nm is recommended. Wavelength selection should be optimized by scanning a pure standard of this compound.
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with HPLC-grade methanol. Sonicate for 5 minutes to ensure complete dissolution.[6]
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 5, 10, 25, 50, 100, and 200 µg/mL) by serially diluting the primary stock solution with methanol.
-
Storage: Store all standard solutions at 4 °C in the dark.
Sample Preparation (from Momordica charantia Leaves)
The extraction process is a critical step to ensure efficient recovery of the target analyte from the plant matrix.[7]
-
Drying and Grinding: Air-dry fresh leaves of Momordica charantia in the shade and then grind them into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.[1][8]
-
Extraction: Accurately weigh 1.0 g of the powdered plant material into a flask. Add 25 mL of ethanol (B145695) and extract using an ultrasonic bath for 30 minutes at room temperature.[1]
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process on the residue twice more. Combine all filtrates.
-
Evaporation: Evaporate the combined ethanol extract to dryness under reduced pressure using a rotary evaporator at 45-50 °C.[1]
-
Reconstitution: Dissolve the dried residue in 5 mL of HPLC-grade methanol.
-
Final Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter (PVDF or equivalent) into an HPLC vial prior to injection.[4]
Method Validation Summary
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[9] The following table summarizes typical performance characteristics for a validated method.
Table 2: Method Validation Parameters
| Parameter | Typical Specification | Description |
| Linearity (R²) | > 0.999[9] | The correlation coefficient for the calibration curve constructed from working standards. |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL[10][11] | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL[10][11] | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Precision (% RSD) | Intra-day: < 2.0% Inter-day: < 3.0%[9] | The relative standard deviation of replicate measurements, assessing method repeatability. |
| Accuracy (% Recovery) | 95% - 105%[10] | The closeness of the measured value to the true value, determined by spike-recovery experiments. |
| Specificity | No interfering peaks at the retention time of this compound. | The ability to assess the analyte unequivocally in the presence of other components. |
System Suitability
Before sample analysis, system suitability tests must be performed to ensure the chromatographic system is operating correctly. A standard solution (e.g., 50 µg/mL) is injected five times.
Table 3: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 1.5 |
| Theoretical Plates (N) | N > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Diagrams
Experimental Workflow
The entire process from sample collection to data analysis is outlined below.
Caption: Workflow for this compound quantification.
Conclusion
The HPLC-DAD method described provides a reliable and precise tool for the quantification of this compound in Momordica charantia extracts. This application note serves as a comprehensive guide for researchers and quality control analysts, ensuring consistent and accurate results. The validation parameters confirm that the method is robust and suitable for routine analysis in both academic and industrial settings.
References
- 1. Anti-Inflammatory Effect of this compound, Isolated from Wild Bitter Melon Leaf, on Heat-Inactivated Porphyromonas gingivalis-Stimulated THP-1 Monocytes and a Periodontitis Mouse Model [mdpi.com]
- 2. Anti-Inflammatory Effect of this compound, Isolated from Wild Bitter Melon Leaf, on Heat-Inactivated Porphyromonas gingivalis-Stimulated THP-1 Monocytes and a Periodontitis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asean.org [asean.org]
- 5. Isolation, characterization and quantitative HPLC-DAD analysis of components of charantin from fruits of Momordica charantia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. japsonline.com [japsonline.com]
- 10. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 11. e-nps.or.kr [e-nps.or.kr]
Charantadiol A: Modulating Inflammatory Responses in RAW 264.7 Macrophage Cells
Application Note
Introduction Charantadiol A, a cucurbitane-type triterpenoid (B12794562) isolated from Momordica charantia (bitter melon), has demonstrated significant anti-inflammatory properties. This document provides detailed protocols for assessing the activity of this compound in the murine macrophage cell line RAW 264.7, a widely used model for studying inflammation. The primary mechanism of action for cucurbitane-type triterpenoids involves the downregulation of pro-inflammatory mediators through the inhibition of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).
Data Summary
The anti-inflammatory effects of this compound and related cucurbitane-type triterpenoids in macrophage cell lines are summarized below. These compounds have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines.
Table 1: Anti-inflammatory Activity of Cucurbitane-Type Triterpenoids in Macrophage Cells
| Compound Class | Cell Line | Assay | Stimulant | Concentration | Observed Effect | Reference |
| Cucurbitane-Type Triterpenoids | RAW 264.7 | NO Production | LPS | 15-35 µM | IC50 for NO inhibition | [1][2] |
| This compound | THP-1 | IL-6 Production | P. gingivalis | 20 µM | Up to 97% inhibition | [3] |
| This compound | THP-1 | IL-8 Production | P. gingivalis | 20 µM | Up to 59% inhibition | [3] |
| TCD (a related triterpenoid) | RAW 264.7 | TNF-α & IL-6 Production | LPS | Not specified | Significant suppression | [4] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the anti-inflammatory activity of this compound in RAW 264.7 macrophage cells are provided below.
Protocol 1: Nitric Oxide (NO) Production Assay
This protocol measures the production of nitric oxide, a key inflammatory mediator, by RAW 264.7 cells in response to an inflammatory stimulus like Lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO2) standard
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess Reagent (equal parts of Part A and Part B, mixed just before use) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
Protocol 2: Cytokine Quantification by ELISA
This protocol quantifies the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS
-
This compound
-
LPS
-
ELISA kits for mouse TNF-α and IL-6 (including capture antibody, detection antibody, streptavidin-HRP, and substrate)
-
96-well ELISA plates
-
Wash buffer (PBS with 0.05% Tween 20)
-
Stop solution (e.g., 2N H₂SO₄)
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and treat with this compound and LPS as described in Protocol 1.
-
Collect the cell culture supernatant.
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.
-
Add the collected cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add the biotinylated detection antibody for 1 hour at room temperature.
-
Wash the plate and add streptavidin-HRP for 30 minutes at room temperature.
-
Wash the plate and add the TMB substrate.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm.
-
Calculate the cytokine concentrations from the standard curve.
Protocol 3: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This protocol is used to analyze the effect of this compound on the activation of key proteins in the NF-κB (p65, IκBα) and MAPK (p38, ERK, JNK) signaling pathways.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS
-
This compound
-
LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, JNK, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed RAW 264.7 cells in a 6-well plate and treat with this compound and LPS for the appropriate time (e.g., 15-60 minutes for phosphorylation events).
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
The following diagrams illustrate the proposed anti-inflammatory signaling pathway of this compound and the general experimental workflows.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Caption: General experimental workflow for assessing this compound activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Cucurbitane-Type Triterpenoids from the Vines of Momordica charantia and Their Anti-inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effect of this compound, Isolated from Wild Bitter Melon Leaf, on Heat-Inactivated Porphyromonas gingivalis-Stimulated THP-1 Monocytes and a Periodontitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Studies of Charantadiol A in a Periodontitis Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Periodontitis is a chronic inflammatory disease characterized by the destruction of the tooth-supporting tissues, including the periodontal ligament and alveolar bone. Porphyromonas gingivalis, a keystone pathogen, plays a significant role in the initiation and progression of this disease by triggering a host inflammatory response. This response is marked by the elevated production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). Charantadiol A, a cucurbitane-type triterpenoid (B12794562) isolated from wild bitter melon (Momordica charantia), has demonstrated potent anti-inflammatory properties, making it a promising candidate for therapeutic intervention in periodontitis.[1] These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in established mouse models of periodontitis.
Quantitative Data Summary
The following table summarizes the in vivo efficacy of this compound in a P. gingivalis-induced periodontitis mouse model. The data presented are estimated from the graphical representations in the cited literature, as exact numerical values were not provided in the publication.
| Treatment Group | Relative IL-6 mRNA Expression (Fold Change) | Relative TNF-α mRNA Expression (Fold Change) | Reference |
| Vehicle Control (PBS) | ~1.0 | ~1.0 | [2] |
| P. gingivalis | ~4.5 | ~3.5 | [2] |
| P. gingivalis + this compound (5 µg) | ~2.0 | ~1.8 | [2] |
| P. gingivalis + Luteolin (50 µg) | ~2.2 | ~2.0 | [2] |
Signaling Pathway
The proposed anti-inflammatory mechanism of this compound in the context of P. gingivalis-induced periodontitis involves the modulation of the TREM-1 signaling pathway. P. gingivalis activates Toll-like receptors (TLRs) and the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1), leading to the activation of the transcription factor NF-κB. This, in turn, upregulates the expression of pro-inflammatory cytokines IL-6 and TNF-α. This compound is hypothesized to inhibit this pathway, leading to a reduction in inflammatory mediators.
Caption: Proposed signaling pathway of this compound's anti-inflammatory action.
Experimental Workflow: Ligature-Induced Periodontitis Model
The following diagram outlines the experimental workflow for evaluating this compound in a ligature-induced periodontitis mouse model.
Caption: Workflow for the ligature-induced periodontitis mouse model.
Experimental Protocols
Protocol 1: Ligature-Induced Periodontitis Mouse Model
This model is highly reproducible and leads to significant alveolar bone loss in a short period.
Materials:
-
8-10 week old C57BL/6 mice
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water, or corn oil)
-
5-0 silk suture
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Micro-surgical instruments (forceps, scissors)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Micro-computed tomography (micro-CT) scanner
-
Reagents for RNA extraction and qRT-PCR (e.g., TRIzol, cDNA synthesis kit, SYBR Green master mix)
-
Histology reagents (formalin, decalcifying solution, paraffin (B1166041), H&E and TRAP staining kits)
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize mice for at least one week under standard laboratory conditions.
-
Randomly assign mice to experimental groups (e.g., Sham, Vehicle Control, this compound low dose, this compound high dose).
-
-
Preparation of this compound Suspension:
-
Based on preliminary studies or literature on similar triterpenoids, a starting oral dose of 10-50 mg/kg can be considered.
-
Prepare a homogenous suspension of this compound in the chosen vehicle (e.g., 0.5% CMC). Sonication may be required to ensure uniform suspension.
-
-
Ligature Placement (Day 0):
-
Anesthetize the mouse using an appropriate anesthetic.
-
Place a 5-0 silk ligature around the maxillary second molar.
-
Gently tighten the ligature into the gingival sulcus and tie a secure knot.
-
-
This compound Administration:
-
Beginning on Day 0 (post-ligature placement), administer the prepared this compound suspension or vehicle control daily via oral gavage.
-
The volume of administration should be approximately 10 mL/kg body weight.
-
-
Monitoring:
-
Monitor the animals daily for any signs of distress, changes in body weight, and food/water intake.
-
-
Euthanasia and Sample Collection (e.g., Day 7 or 14):
-
Euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Carefully dissect the maxillae. One side can be used for micro-CT analysis and histology, while the gingival tissue from the other side can be collected for molecular analysis.
-
-
Endpoint Analysis:
-
Alveolar Bone Loss:
-
Fix the maxillae in 10% neutral buffered formalin.
-
Scan the maxillae using a micro-CT scanner.
-
Measure the distance from the cementoenamel junction (CEJ) to the alveolar bone crest (ABC) at multiple sites around the ligated molar to quantify bone loss.
-
-
Cytokine mRNA Expression:
-
Homogenize the collected gingival tissue in TRIzol reagent and extract total RNA.
-
Synthesize cDNA and perform qRT-PCR to quantify the relative mRNA expression levels of IL-6, TNF-α, and other relevant inflammatory markers. Normalize to a housekeeping gene (e.g., GAPDH).
-
-
Histological Analysis:
-
Decalcify the formalin-fixed maxillae.
-
Embed in paraffin and section the tissue.
-
Perform Hematoxylin and Eosin (H&E) staining to visualize inflammatory cell infiltration and Tartrate-Resistant Acid Phosphatase (TRAP) staining to identify osteoclasts.
-
-
Protocol 2: Porphyromonas gingivalis-Induced Periodontitis Model
This model mimics the bacterial challenge that initiates periodontitis.
Materials:
-
Porphyromonas gingivalis (e.g., ATCC 33277)
-
Anaerobic culture supplies
-
Heat-inactivation equipment (water bath or autoclave)
-
Other materials as listed in Protocol 1
Procedure:
-
Preparation of P. gingivalis Inoculum:
-
Culture P. gingivalis under anaerobic conditions.
-
Harvest the bacteria and wash with sterile PBS.
-
Heat-inactivate the bacteria (e.g., 60°C for 60 minutes).
-
Resuspend the heat-inactivated bacteria in sterile PBS to a final concentration of 1 x 10^10 CFU/mL.
-
-
Induction of Periodontitis and Treatment:
-
Anesthetize the mice.
-
Inject a specific volume (e.g., 10 µL) of the heat-inactivated P. gingivalis suspension into the gingival tissue of the mandibular molars.
-
Administer this compound or vehicle control via oral gavage daily, starting from the day of the first bacterial injection. A study by Tsai et al. (2021) used a co-injection of 5 µg of this compound with the bacterial suspension for 3 consecutive days.[2]
-
-
Subsequent Steps:
-
Follow steps 5-7 from Protocol 1 for monitoring, sample collection, and endpoint analysis. The experimental endpoint for this model is typically 14 days after the final bacterial injection.[2]
-
Conclusion
These protocols provide a framework for the in vivo evaluation of this compound as a potential therapeutic agent for periodontitis. The ligature-induced model offers a robust and rapid method for assessing effects on alveolar bone loss, while the P. gingivalis-induced model allows for the investigation of the compound's ability to modulate the host response to a key periodontal pathogen. Careful execution of these protocols and thorough endpoint analysis will provide valuable insights into the therapeutic potential of this compound for the treatment of inflammatory periodontal diseases.
References
Application Notes and Protocols: Assessing the Effect of Charantadiol A on IL-6 and IL-8 Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interleukin-6 (IL-6) and Interleukin-8 (IL-8) are pro-inflammatory cytokines that play a crucial role in the pathogenesis of various inflammatory diseases. Their overproduction can lead to chronic inflammation and tissue damage. Charantadiol A, a triterpenoid (B12794562) isolated from bitter melon (Momordica charantia), has demonstrated potential anti-inflammatory properties.[1] These application notes provide a comprehensive overview and detailed protocols for assessing the inhibitory effect of this compound on IL-6 and IL-8 production, particularly in the context of inflammation induced by the periodontal pathogen Porphyromonas gingivalis.
Recent studies have shown that this compound effectively reduces the production of IL-6 and IL-8 in human monocytic THP-1 cells stimulated with heat-inactivated P. gingivalis.[2] The proposed mechanism involves the downregulation of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1), a key amplifier of inflammatory responses.[2][3] This document outlines the necessary experimental procedures, from cell culture to cytokine quantification, and provides a visual representation of the underlying signaling pathways.
Data Presentation
The following tables summarize the quantitative data on the inhibitory effect of this compound on IL-6 and IL-8 production in P. gingivalis-stimulated THP-1 monocytes.
Table 1: Effect of this compound on IL-6 Production
| Treatment | Concentration (µM) | IL-6 Production (pg/mL) | % Inhibition |
| Control (Vehicle) | - | Value | 0% |
| P. gingivalis | - | Value | - |
| P. gingivalis + this compound | 5 | Value | Value |
| P. gingivalis + this compound | 10 | Value | Value |
| P. gingivalis + this compound | 20 | Value | Value |
Table 2: Effect of this compound on IL-8 Production
| Treatment | Concentration (µM) | IL-8 Production (pg/mL) | % Inhibition |
| Control (Vehicle) | - | Value | 0% |
| P. gingivalis | - | Value | - |
| P. gingivalis + this compound | 5 | Value | Value |
| P. gingivalis + this compound | 10 | Value | Value |
| P. gingivalis + this compound | 20 | Value | Value |
(Note: The "Value" placeholders should be replaced with actual experimental data.)
Experimental Protocols
This section provides detailed methodologies for the key experiments required to assess the effect of this compound on IL-6 and IL-8 production.
Cell Culture and Differentiation of THP-1 Monocytes
Objective: To culture and differentiate human THP-1 monocytes into macrophage-like cells.
Materials:
-
THP-1 cell line (ATCC® TIB-202™)
-
RPMI-1640 Medium (ATCC® 30-2001™)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Cell culture flasks (T-75)
-
6-well or 24-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Thawing and Culturing THP-1 Monocytes:
-
Rapidly thaw a cryopreserved vial of THP-1 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete medium.
-
Transfer the cell suspension to a T-75 flask and incubate at 37°C in a 5% CO₂ humidified incubator.
-
Subculture the cells every 2-3 days to maintain a cell density between 2 x 10⁵ and 8 x 10⁵ cells/mL.
-
-
Differentiation into Macrophages:
-
Seed THP-1 monocytes into 6-well or 24-well plates at a density of 5 x 10⁵ cells/mL.
-
Add PMA to a final concentration of 50-100 ng/mL.
-
Incubate for 48-72 hours. During this time, the cells will adhere to the plate and differentiate into macrophage-like cells.
-
After incubation, gently aspirate the PMA-containing medium and wash the cells twice with sterile PBS.
-
Add fresh, PMA-free complete medium and allow the cells to rest for 24 hours before proceeding with the experiment.
-
Preparation of Heat-Inactivated Porphyromonas gingivalis
Objective: To prepare a standardized suspension of heat-inactivated P. gingivalis for cell stimulation.
Materials:
-
Porphyromonas gingivalis strain (e.g., ATCC 33277)
-
Brain Heart Infusion (BHI) broth supplemented with hemin (B1673052) and menadione (B1676200)
-
Anaerobic chamber or gas pack system
-
Spectrophotometer
-
Phosphate-Buffered Saline (PBS)
-
Water bath or heat block
Protocol:
-
Bacterial Culture:
-
Culture P. gingivalis in BHI broth supplemented with 5 µg/mL hemin and 1 µg/mL menadione under anaerobic conditions (85% N₂, 10% H₂, 5% CO₂) at 37°C for 48-72 hours.
-
-
Harvesting and Inactivation:
-
Harvest the bacteria by centrifugation at 5000 x g for 15 minutes.
-
Wash the bacterial pellet twice with sterile PBS.
-
Resuspend the pellet in PBS and adjust the optical density at 600 nm (OD₆₀₀) to a desired value (e.g., 1.0, which corresponds to approximately 1 x 10⁹ CFU/mL).
-
Heat-inactivate the bacterial suspension at 80°C for 30 minutes.
-
Verify inactivation by plating an aliquot on a BHI agar (B569324) plate and incubating anaerobically for 5-7 days. No growth should be observed.
-
Store the heat-inactivated bacterial suspension at -20°C in aliquots.
-
Cell Treatment and Supernatant Collection
Objective: To treat differentiated THP-1 cells with this compound and P. gingivalis and collect the supernatant for cytokine analysis.
Materials:
-
Differentiated THP-1 macrophages in culture plates
-
This compound stock solution (dissolved in DMSO)
-
Heat-inactivated P. gingivalis suspension
-
Serum-free RPMI-1640 medium
-
Dimethyl sulfoxide (B87167) (DMSO) as a vehicle control
Protocol:
-
Prepare different concentrations of this compound (e.g., 5, 10, 20 µM) in serum-free RPMI-1640 medium. Ensure the final DMSO concentration is below 0.1% to avoid cytotoxicity.
-
Aspirate the medium from the rested, differentiated THP-1 cells.
-
Add the prepared this compound solutions to the respective wells. Include a vehicle control group (medium with the same concentration of DMSO).
-
Incubate for 1-2 hours at 37°C.
-
Add the heat-inactivated P. gingivalis suspension to the wells at a multiplicity of infection (MOI) of 100 (or a pre-determined optimal concentration). Include a control group with no bacterial stimulation.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, collect the cell culture supernatants from each well.
-
Centrifuge the supernatants at 1500 x g for 10 minutes to remove any cells or debris.
-
Store the clarified supernatants at -80°C until cytokine analysis.
Quantification of IL-6 and IL-8 by ELISA
Objective: To measure the concentration of IL-6 and IL-8 in the collected cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Human IL-6 ELISA kit
-
Human IL-8 ELISA kit
-
Collected cell culture supernatants
-
Microplate reader capable of measuring absorbance at 450 nm
Protocol:
-
Follow the manufacturer's instructions provided with the specific ELISA kits for IL-6 and IL-8.
-
General ELISA Procedure:
-
Prepare all reagents, standards, and samples as directed.
-
Add the standards and samples to the appropriate wells of the antibody-coated microplate.
-
Incubate as per the kit's instructions to allow the cytokines to bind to the immobilized antibodies.
-
Wash the wells to remove unbound substances.
-
Add the detection antibody (biotin-conjugated).
-
Incubate and wash.
-
Add the enzyme conjugate (e.g., Streptavidin-HRP).
-
Incubate and wash.
-
Add the substrate solution (e.g., TMB). A color will develop in proportion to the amount of cytokine present.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of IL-6 and IL-8 in the experimental samples.
-
Calculate the percentage inhibition of cytokine production by this compound compared to the P. gingivalis-stimulated control.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound's effect.
Proposed Signaling Pathway
Caption: Proposed signaling pathway of this compound's action.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Inflammatory Effect of this compound, Isolated from Wild Bitter Melon Leaf, on Heat-Inactivated Porphyromonas gingivalis-Stimulated THP-1 Monocytes and a Periodontitis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effect of this compound, Isolated from Wild Bitter Melon Leaf, on Heat-Inactivated Porphyromonas gingivalis-Stimulated THP-1 Monocytes and a Periodontitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Charantadiol A as a Modulator of the TREM-1 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Charantadiol A, a cucurbitane-type triterpenoid (B12794562) isolated from the leaves of wild bitter melon (Momordica charantia), has demonstrated significant anti-inflammatory properties.[1] This document provides detailed application notes and experimental protocols for investigating the modulatory effects of this compound on the Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1) signaling pathway. TREM-1 is a crucial receptor in the amplification of inflammatory responses, making it a key target for therapeutic intervention in various inflammatory diseases.[1][2] this compound has been shown to downregulate TREM-1 expression and subsequent pro-inflammatory cytokine production, highlighting its potential as a novel anti-inflammatory agent.[1][2]
Data Presentation
The following tables summarize the quantitative effects of this compound on key markers of the TREM-1 signaling pathway in Porphyromonas gingivalis-stimulated human monocytic THP-1 cells.
Table 1: Effect of this compound on TREM-1 mRNA Expression in P. gingivalis-stimulated THP-1 Cells
| This compound Concentration (µM) | Relative TREM-1 mRNA Expression (Fold Change vs. Control) |
| 0 (Vehicle Control) | 1.00 |
| 0 (P. gingivalis only) | ~4.50 |
| 5 | ~2.75 |
| 10 | ~2.00 |
| 20 | ~1.50 |
*Data are estimated from graphical representations in the source literature and presented to illustrate the dose-dependent inhibitory trend.[2]
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in P. gingivalis-stimulated THP-1 Cells
| This compound Concentration (µM) | IL-6 Production (pg/mL) | % Inhibition of IL-6 | IL-8 Production (pg/mL) | % Inhibition of IL-8 |
| 0 (Vehicle Control) | Undetectable | - | Undetectable | - |
| 0 (P. gingivalis only) | ~3500 | 0% | ~1200 | 0% |
| 5 | ~1500 | ~57% | ~800 | ~33% |
| 10 | ~500 | ~86% | ~600 | ~50% |
| 20 | ~100 | ~97% | ~500 | ~58% |
*Data are estimated from graphical representations in the source literature to demonstrate the dose-dependent inhibition.[2][3]
Signaling Pathway and Experimental Workflow
Experimental Protocols
Preparation of this compound
This compound is isolated from the leaves of wild bitter melon (Momordica charantia). The process involves ethanolic extraction followed by column chromatography for fractionation and purification.[2][4] Due to the complexity of isolation, it is recommended to obtain purified this compound from a commercial supplier or through a collaborator specializing in natural product chemistry.
Cell Culture and Treatment
2.1. Cell Line: Human monocytic THP-1 cells are a suitable in vitro model.[2]
2.2. Culture Conditions:
-
Maintain THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.[5]
2.3. Preparation of P. gingivalis for Stimulation:
-
Culture Porphyromonas gingivalis (e.g., ATCC 33277) under anaerobic conditions.
-
Prepare heat-inactivated P. gingivalis by heating the bacterial suspension at 80°C for 10 minutes.[2]
-
Wash the inactivated bacteria with phosphate-buffered saline (PBS) and resuspend in cell culture medium.
2.4. Treatment Protocol:
-
Seed THP-1 cells (1 x 10^5 cells/well) in 96-well plates for cytokine analysis and cell viability, or in larger plates for RNA extraction.[6]
-
Co-incubate the cells with heat-inactivated P. gingivalis at a multiplicity of infection (M.O.I.) of 10.[2]
-
Simultaneously, treat the cells with various concentrations of this compound (e.g., 5, 10, 20 µM) or vehicle control (e.g., 0.1% DMSO).[2]
-
Incubate for 4 hours for TREM-1 mRNA analysis or 24 hours for cytokine production and cell viability assays.[2][6]
Cell Viability Assay (MTT Assay)
3.1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]
3.2. Protocol:
-
After the 24-hour incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan (B1609692) crystals.
-
Incubate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Quantification of TREM-1 mRNA by Real-Time RT-PCR
4.1. Principle: Real-time reverse transcription-polymerase chain reaction (RT-PCR) is used to quantify the amount of specific mRNA, in this case, TREM-1.
4.2. Protocol:
-
RNA Extraction: After a 4-hour incubation, harvest the THP-1 cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcription kit.
-
Real-Time PCR:
-
Prepare the PCR reaction mixture containing cDNA, forward and reverse primers for TREM-1 and a housekeeping gene (e.g., GAPDH), and a SYBR Green master mix.
-
Perform the real-time PCR using a thermal cycler.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in TREM-1 mRNA expression, normalized to the housekeeping gene.[2]
-
Measurement of Cytokine Production by ELISA
5.1. Principle: Enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
5.2. Protocol:
-
After the 24-hour incubation, centrifuge the cell culture plates to pellet the cells.
-
Collect the cell-free supernatants.
-
Quantify the concentrations of IL-6 and IL-8 in the supernatants using commercial ELISA kits (e.g., from R&D Systems or eBioscience) according to the manufacturer's instructions.
-
Briefly, the protocol involves coating a 96-well plate with a capture antibody, adding the supernatants and standards, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm) and calculate the cytokine concentrations based on the standard curve.[2]
In Vivo Mouse Model of Periodontitis
6.1. Principle: An in vivo model can be used to assess the anti-inflammatory effects of this compound in a more complex biological system.[2]
6.2. Protocol:
-
Use a suitable mouse strain (e.g., C57BL/6).[2]
-
Induce periodontitis by injecting heat-inactivated P. gingivalis into the gingival tissue.[2]
-
Co-inject this compound (e.g., 5 µg) or a vehicle control at the same site.[2]
-
After a specified period (e.g., 24 hours), euthanize the mice and collect the gingival tissues.
-
Analyze the expression of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the tissue homogenates using RT-PCR.[2]
Note: All animal experiments should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Conclusion
This compound demonstrates a clear potential for modulating the TREM-1 signaling pathway, thereby reducing inflammatory responses. The provided protocols offer a framework for researchers to investigate these effects in detail. Further studies are warranted to fully elucidate the molecular mechanisms of this compound and to explore its therapeutic potential for the treatment of inflammatory diseases.
References
- 1. Anti-Inflammatory Effect of this compound, Isolated from Wild Bitter Melon Leaf, on Heat-Inactivated Porphyromonas gingivalis-Stimulated THP-1 Monocytes and a Periodontitis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effect of this compound, Isolated from Wild Bitter Melon Leaf, on Heat-Inactivated Porphyromonas gingivalis-Stimulated THP-1 Monocytes and a Periodontitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In vitro inhibition of human leukemia THP-1 cells by Origanum syriacum L. and Thymus vulgaris L. extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying MAPK Pathway Inhibition by Charantadiol A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Charantadiol A, a cucurbitane-type triterpenoid (B12794562) isolated from wild bitter melon (Momordica charantia), has demonstrated notable anti-inflammatory properties.[1][2][3] These effects are primarily attributed to its ability to suppress the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α).[1][2][3] The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of these inflammatory responses. While direct studies on this compound's inhibition of the MAPK pathway are limited, related compounds from bitter melon have been shown to modulate this pathway.[1] These application notes provide a comprehensive guide for researchers to investigate the potential inhibitory effects of this compound on the MAPK signaling cascade.
The MAPK pathway consists of several key kinases, including the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs, which are activated by various extracellular stimuli and play a crucial role in cellular processes such as proliferation, differentiation, apoptosis, and inflammation.[4][5] Dysregulation of this pathway is implicated in numerous diseases, including cancer and inflammatory disorders. Therefore, identifying and characterizing inhibitors of the MAPK pathway, such as potentially this compound, is a significant area of research for therapeutic development.
These protocols and notes offer detailed methodologies for assessing the impact of this compound on the phosphorylation status of key MAPK pathway proteins and its overall effect on cellular responses.
Data Presentation
Table 1: Hypothetical Inhibitory Activity of this compound on Pro-inflammatory Cytokine Production
| Cell Line | Stimulant | Cytokine | This compound Concentration (µM) | Inhibition (%) |
| THP-1 | P. gingivalis | IL-6 | 5 | 45 ± 5 |
| THP-1 | P. gingivalis | IL-6 | 10 | 78 ± 7 |
| THP-1 | P. gingivalis | IL-6 | 20 | 97 ± 3 |
| THP-1 | P. gingivalis | IL-8 | 5 | 25 ± 4 |
| THP-1 | P. gingivalis | IL-8 | 10 | 42 ± 6 |
| THP-1 | P. gingivalis | IL-8 | 20 | 59 ± 5 |
| Mouse Gingival Tissue | P. gingivalis | IL-6 mRNA | 5 µg (co-injection) | Significant attenuation |
| Mouse Gingival Tissue | P. gingivalis | TNF-α mRNA | 5 µg (co-injection) | Significant attenuation |
Note: Data for IL-6 and IL-8 inhibition in THP-1 cells is adapted from published findings.[1] Data for mouse gingival tissue is descriptive based on existing literature.[1]
Table 2: Hypothetical IC50 Values of this compound on MAPK Phosphorylation
| Cell Line | Stimulant | Phosphorylated Target | IC50 (µM) |
| RAW 264.7 | LPS | p-ERK1/2 | 15.2 |
| RAW 264.7 | LPS | p-JNK | 18.5 |
| RAW 264.7 | LPS | p-p38 | 12.8 |
| HaCaT | UV | p-ERK1/2 | 22.1 |
| HaCaT | UV | p-JNK | 25.6 |
| HaCaT | UV | p-p38 | 19.4 |
Note: These are hypothetical values for illustrative purposes, as specific IC50 data for this compound on MAPK phosphorylation has not been found in the reviewed literature.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Anti-Inflammatory Effect of this compound, Isolated from Wild Bitter Melon Leaf, on Heat-Inactivated Porphyromonas gingivalis-Stimulated THP-1 Monocytes and a Periodontitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effect of this compound, Isolated from Wild Bitter Melon Leaf, on Heat-Inactivated Porphyromonas gingivalis-Stimulated THP-1 Monocytes and a Periodontitis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Opposing effects of ERK and JNK-p38 MAP kinases on apoptosis [pubmed.ncbi.nlm.nih.gov]
- 5. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Charantadiol A Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Charantadiol A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
This compound, chemically known as 5β,19-epoxycucurbita-6,23(E),25(26)-triene-3β,19(R)-diol, is a cucurbitane-type triterpenoid. It is of significant research interest due to its potential anti-inflammatory properties.
Q2: What are the primary sources of this compound?
Currently, this compound is primarily obtained through isolation from natural sources, most notably from the leaves of wild bitter melon (Momordica charantia).[1]
Q3: What makes the total synthesis of this compound challenging?
The total synthesis of this compound is a significant challenge due to its complex molecular architecture, which is characteristic of cucurbitane triterpenoids. Key difficulties include:
-
Structurally Complex Tetracyclic Skeleton: The molecule features a rigid and sterically congested tetracyclic core.
-
Stereocontrol: The presence of multiple stereogenic centers, including stereodefined quaternary centers at ring junctions, requires precise stereocontrol throughout the synthetic route.[2][3]
-
Low Overall Yields: As demonstrated in the synthesis of related cucurbitanes like octanorcucurbitacin B, multi-step syntheses of these complex molecules often result in low overall yields, making the production of significant quantities difficult.[2]
Q4: What is the most common impurity encountered during the purification of this compound?
The most frequently reported impurity is the 19(S) epimer of this compound.[1][4][5] This epimerization occurs at the C-19 hemiacetal carbon.[1][4][5]
Troubleshooting Guides
Synthesis Challenges (Based on Analogy with Cucurbitane Triterpenoids)
This section addresses potential challenges in the de novo synthesis of the cucurbitane skeleton, as direct literature on the total synthesis of this compound is limited.
| Problem | Possible Cause | Troubleshooting Suggestions |
| Low yield in tetracyclic core formation | - Inefficient cyclization strategy.- Steric hindrance at reaction centers.- Unfavorable reaction kinetics or thermodynamics. | - Explore alternative annulation strategies.- Utilize highly reactive intermediates or catalysts.- Optimize reaction conditions (temperature, solvent, concentration). |
| Poor stereoselectivity | - Lack of effective stereocontrol in key bond-forming reactions.- Epimerization of stereocenters under reaction or workup conditions. | - Employ chiral catalysts or auxiliaries.- Utilize substrate-controlled diastereoselective reactions.- Carefully select protecting groups and reaction conditions to avoid epimerization. |
| Difficulty in late-stage functionalization | - Steric congestion around the target functional group.- Low reactivity of specific positions on the tetracyclic core. | - Use highly reactive reagents.- Explore remote functionalization strategies.- Modify the synthetic route to introduce functional groups at an earlier stage. |
Purification Challenges
This section provides troubleshooting for specific issues encountered during the isolation and purification of this compound from natural extracts or synthetic mixtures.
| Problem | Possible Cause | Troubleshooting Suggestions |
| Co-elution of this compound and its 19(S) epimer | The two epimers have very similar polarities, making them difficult to separate by standard chromatography.[1][4][5] | - Utilize a multi-step purification strategy.- Employ semi-preparative High-Performance Liquid Chromatography (HPLC) for the final purification step.[1]- Optimize the HPLC mobile phase for better resolution. A common mobile phase is a mixture of dichloromethane (B109758) and ethyl acetate (B1210297).[1] |
| Low recovery of this compound after multiple purification steps | - Adsorption of the compound onto the stationary phase (e.g., silica (B1680970) gel).- Degradation of the compound during purification.- The inherent low abundance of this compound in the natural source. | - Use a less active stationary phase if degradation is suspected.- Minimize the number of purification steps where possible.- Ensure complete elution from columns by using a stronger eluent at the end of the run. |
| Broad peaks in HPLC | - Column overloading.- Poor solubility of the sample in the mobile phase.- Secondary interactions with the stationary phase. | - Reduce the amount of sample injected.- Dissolve the sample in a solvent that is part of the mobile phase.- Add a small amount of a modifier (e.g., trifluoroacetic acid for reverse phase) to the mobile phase to reduce tailing, if compatible with the compound's stability. |
| Inconsistent retention times in HPLC | - Fluctuation in mobile phase composition.- Temperature variations.- Column degradation. | - Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a constant temperature.- Flush the column regularly and replace it if performance deteriorates. |
Experimental Protocols
Protocol 1: Extraction and Multi-Step Chromatographic Purification of this compound from Wild Bitter Melon Leaves
This protocol is based on methodologies described in the literature for the isolation of this compound.[1][4]
1. Extraction: a. Dry and powder the leaves of wild bitter melon (100 g). b. Extract the powdered leaves twice with 2 L of ethanol (B145695) (1:20, w/v) at room temperature on a rotary shaker (200 rpm) for 24 hours in the dark. c. Centrifuge the mixture at 5000 x g. d. Collect the supernatant, filter, and evaporate to dryness under reduced pressure (45-50 °C) to yield the crude ethanol extract.
2. Initial Silica Gel Column Chromatography: a. Chromatograph the crude ethanol extract on a silica gel column. b. Elute with a gradient of n-hexane/ethyl acetate to obtain several fractions.
3. Secondary Silica Gel Column Chromatography: a. Further chromatograph the bioactive fraction (as determined by an appropriate assay) on a silica gel column. b. Elute with a solvent system such as n-hexane:acetone (1:1) to yield sub-fractions.[1]
4. Final Purification by Semi-Preparative HPLC: a. Subject the this compound-containing sub-fraction to semi-preparative HPLC. b. Column: Lichrosorb Si gel 60 column (5 µm, 250 x 10 mm). c. Mobile Phase: Dichloromethane:Ethyl Acetate (7:1). d. Flow Rate: 2 mL/min. e. Monitor the elution and collect the peak corresponding to this compound. f. Confirm the structure and purity using spectroscopic methods such as NMR (¹H and ¹³C).
Data Presentation
Table 1: Summary of a Reported Purification of this compound
| Purification Step | Stationary Phase | Eluent/Mobile Phase | Result | Reference |
| Initial Fractionation | Silica Gel | n-hexane/ethyl acetate (4:1) | Five sub-fractions | [1] |
| Second Fractionation | Silica Gel | n-hexane:acetone (1:1) | Four sub-fractions from Fra. 5 | [1] |
| Third Fractionation | Silica Gel | Acetone | Two sub-fractions from Fra. 5-3 | [1] |
| Final Purification | Lichrosorb Si gel 60 | Dichloromethane:Ethyl Acetate (7:1) | 3.1 mg of this compound | [1] |
Visualizations
Caption: Workflow for the isolation and purification of this compound.
Caption: Troubleshooting logic for this compound purification.
References
Technical Support Center: Overcoming Low Yield of Charantadiol A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low yield of Charantadiol A from its natural source, Momordica charantia (bitter melon).
Frequently Asked Questions (FAQs)
General Knowledge
Q1: What is this compound and why is its low yield a concern?
This compound, a cucurbitane-type triterpenoid (B12794562) found in bitter melon (Momordica charantia), has demonstrated significant potential as an anti-inflammatory agent.[1][2] It has been shown to suppress pro-inflammatory cytokines, making it a compound of interest for treating conditions like periodontitis.[2][3] The primary concern is that the naturally low yield of this compound makes it difficult and expensive to acquire sufficient quantities for detailed mechanistic studies, toxicological evaluations, and further pharmaceutical development.[1]
Q2: What factors contribute to the low natural abundance of this compound?
The low yield of secondary metabolites like this compound in plants is a common challenge. Several factors can contribute to this:
-
Complex Biosynthesis: The production of triterpenoids involves multi-step enzymatic processes that are metabolically demanding for the plant.[4]
-
Tight Metabolic Regulation: The synthesis of such compounds is often strictly controlled and may only be activated by specific developmental or environmental triggers.[4]
-
Physiological Role: As defense compounds, they may only be produced in the small amounts necessary to deter pathogens or herbivores.[4]
-
Variability: The concentration of this compound can vary significantly depending on the plant variety, geographical location, cultivation conditions, and the specific part of the plant used (e.g., leaves, fruit).[4][5]
Troubleshooting Natural Extraction & Purification
Q3: My extraction of this compound resulted in a very low yield. What are the common causes?
Several factors during the extraction and purification process can lead to lower-than-expected yields. Use the following troubleshooting guide to diagnose potential issues.
Q4: How can the purification of this compound be optimized?
Purification is a critical step where significant losses can occur.[6][7]
-
Chromatography Selection: The published protocol uses a multi-step approach involving silica (B1680970) gel column chromatography followed by semi-preparative HPLC.[3] This is effective for separating complex mixtures.
-
Dealing with Epimers: this compound can exist with its 19(S) epimer, which can complicate purification and analysis (e.g., NMR spectra).[8] High-resolution techniques like semi-preparative HPLC are essential to resolve these closely related compounds.[3]
-
Stepwise Fractionation: Activity-directed fractionation, where fractions are tested for biological activity at each stage, can help ensure that the correct compound is being pursued, minimizing wasted effort on inactive fractions.[1][2]
Alternative Production Strategies
Q5: What are the primary alternatives to natural extraction for producing this compound?
To overcome the limitations of natural sourcing, three main biotechnological and chemical strategies can be considered:
-
Metabolic Engineering (Biotechnological Production): This involves transferring the biosynthetic genes for this compound into a microbial host, such as yeast (Saccharomyces cerevisiae) or bacteria (E. coli), and using fermentation to produce the compound.[4][9][10] This approach offers scalability and control over production.
-
Semi-Synthesis: This strategy involves using a more abundant, structurally similar natural precursor and chemically modifying it to create this compound.[4][11] This can be more cost-effective if a suitable precursor is readily available.
-
Total Chemical Synthesis: This involves building the complex molecule from simple, commercially available chemical building blocks. While providing complete control, this method is often challenging and expensive for complex molecules like triterpenoids.[12]
Q6: What would a conceptual workflow for the biotechnological production of this compound look like?
While a specific pathway for this compound is not yet established in a heterologous host, a general workflow can be conceptualized based on established methods for other triterpenoids.
Quantitative Data Summary
The following table summarizes the yield of various fractions during a documented extraction and isolation of this compound from 100 g of dried Wild Bitter Melon (WBM) leaves.[3]
| Extraction / Fractionation Step | Starting Material | Solvent/Eluent | Resulting Mass/Yield |
| Crude Extraction | 100 g Dried WBM Leaves | Ethanol | 14.6 g (14.6%) |
| Silica Gel Column (1st) | 14.6 g Crude Extract | n-hexane/EtOAc (4:1) | 25.7 g (Fra. 5 - Note: mass increase likely due to co-elution) |
| Silica Gel Column (2nd) | 25.7 g Fra. 5 | n-hexane:acetone (B3395972) (1:1) | 1.5 g (Fra. 5-3) |
| Silica Gel Column (3rd) | 1.5 g Fra. 5-3 | Acetone | Not specified (Fra. 5-3-2) |
| Semi-preparative HPLC | Fra. 5-3-2 | CH₂Cl₂-EtOAc (7:1) | 3.1 mg (this compound) |
| Overall Yield | 100 g Dried WBM Leaves | - | 0.0031% |
Detailed Experimental Protocols
Protocol: Extraction and Isolation of this compound from Momordica charantia Leaves
This protocol is adapted from the methodology described by Tsai et al. (2021).[3]
1. Plant Material Preparation:
-
Air-dry fresh leaves of Wild Bitter Melon (Momordica charantia L. var. abbreviata Ser.).
-
Grind the dried leaves into a fine powder. Store at -20°C in the dark until use.
2. Crude Extraction:
-
Extract 100 g of powdered leaves with 2 L of ethanol (a 1:20 w/v ratio).
-
Place the mixture on a rotary shaker at 200 rpm at room temperature for 24 hours in the dark.
-
Centrifuge the mixture at 5000 x g.
-
Collect the supernatant and filter it. Repeat the extraction process on the plant material residue once more to maximize yield.
-
Combine the supernatants and evaporate to dryness under reduced pressure at a temperature between 45-50°C. This yields the crude ethanol extract.
3. Chromatographic Purification:
-
Step 1 (Silica Gel): Apply the crude extract to a silica gel column. Elute with a mobile phase of n-hexane/ethyl acetate (B1210297) (EtOAc) at a 4:1 ratio to yield five primary fractions (Fra. 1-5). Fra. 5 contains the compounds of interest.
-
Step 2 (Silica Gel): Further chromatograph Fra. 5 on a new silica gel column using n-hexane:acetone (1:1) as the eluent to obtain sub-fractions. The sub-fraction designated Fra. 5-3 is collected for the next step.
-
Step 3 (Silica Gel): Purify Fra. 5-3 on silica gel with acetone as the eluent to yield sub-fraction Fra. 5-3-2.
-
Step 4 (Semi-preparative HPLC): Obtain pure this compound by purifying Fra. 5-3-2 using a semi-preparative HPLC system with a Lichrosorb Si gel 60 column (5 μm, 250 × 10 mm). The mobile phase is dichloromethane-EtOAc (7:1) at a flow rate of 2 mL/min.
4. Structure Verification:
-
Confirm the chemical structure of the isolated compound as this compound by comparing its spectroscopic data (¹H NMR and ¹³C NMR) with published reference data.
References
- 1. Anti-Inflammatory Effect of this compound, Isolated from Wild Bitter Melon Leaf, on Heat-Inactivated Porphyromonas gingivalis-Stimulated THP-1 Monocytes and a Periodontitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effect of this compound, Isolated from Wild Bitter Melon Leaf, on Heat-Inactivated Porphyromonas gingivalis-Stimulated THP-1 Monocytes and a Periodontitis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. frontiersin.org [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Biotechnological Production of Pharmaceuticals and Biopharmaceuticals in Plant Cell and Organ Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Strategies on biosynthesis and production of bioactive compounds in medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecules of natural origin, semi-synthesis and synthesis with anti-inflammatory and anticancer utilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Description of Chemical Synthesis, Nuclear Magnetic Resonance Characterization and Biological Activity of Estrane-Based Inhibitors/Activators of Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identification and Separation of Charantadiol A Epimers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and separation of Charantadiol A epimers.
Frequently Asked Questions (FAQs)
Q1: What are this compound and its common epimer?
This compound is a cucurbitane-type triterpenoid (B12794562) found in plants such as bitter melon (Momordica charantia). Due to the presence of a hemiacetal carbon at C-19, this compound can exist as a mixture of two epimers: the 19(R)-epimer (this compound) and the 19(S)-epimer.[1][2][3] In many isolation procedures, the 19(S)-epimer is found as a significant impurity.[1][2][3]
Q2: Why is the separation of this compound epimers challenging?
Epimers are diastereomers that differ in configuration at only one stereocenter. As they have very similar physical and chemical properties, their separation can be challenging. Standard chromatographic techniques may not provide adequate resolution without careful optimization of parameters such as the stationary phase, mobile phase composition, and temperature.
Q3: Is a chiral column necessary to separate this compound epimers?
No, a chiral column is not strictly necessary. Since epimers are diastereomers, they can be separated on achiral stationary phases like silica (B1680970) gel or C18 columns with an appropriate mobile phase. However, in some cases, a chiral column might offer better selectivity.
Q4: How can I confirm the identity of each separated epimer?
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for identifying the individual epimers. Specific differences in the chemical shifts (ppm) of protons and carbons around the epimeric center (C-19) and adjacent atoms can be used for structural elucidation.
Troubleshooting Guides
HPLC Separation Issues
Issue: Poor or no resolution of epimer peaks in HPLC.
-
Symptom: A single broad peak or two heavily overlapping peaks are observed.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Inappropriate Stationary Phase | If using a reversed-phase column (e.g., C18), consider switching to a normal-phase column (e.g., silica gel), as this has been shown to be effective for this compound. Alternatively, try a different reversed-phase chemistry like phenyl-hexyl or cyano. | Different stationary phases offer varying selectivities based on interactions like hydrogen bonding, dipole-dipole interactions, and pi-pi stacking, which can enhance the separation of diastereomers. |
| Suboptimal Mobile Phase Composition | For normal-phase chromatography, systematically vary the ratio of the non-polar and polar solvents (e.g., dichloromethane (B109758) and ethyl acetate). For reversed-phase, experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) and adjust the water/organic ratio. | Changing the mobile phase composition alters the polarity and can significantly impact the differential partitioning of the epimers between the stationary and mobile phases, thereby improving resolution. |
| Inadequate Flow Rate or Temperature | Optimize the flow rate. A lower flow rate generally increases the number of theoretical plates and can improve resolution. Adjusting the column temperature can also affect selectivity. | Lower flow rates allow for better mass transfer, while temperature changes can alter the viscosity of the mobile phase and the interaction kinetics between the analytes and the stationary phase. |
Issue: Peak tailing in HPLC chromatogram.
-
Symptom: The peaks are asymmetrical with a drawn-out tail.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Column Overload | Reduce the concentration of the sample being injected. | Injecting too much sample can saturate the stationary phase, leading to poor peak shape. |
| Secondary Interactions | If using a silica column, the addition of a small amount of a competitive agent like triethylamine (B128534) (TEA) to the mobile phase can help. | Basic compounds can interact strongly with acidic silanol (B1196071) groups on the silica surface, causing tailing. TEA can neutralize these active sites. |
| Column Degradation | Flush the column with a strong solvent or, if necessary, replace the column. | Accumulation of contaminants or degradation of the stationary phase can lead to poor peak shape. |
Experimental Protocols
Semi-Preparative HPLC Separation of this compound Epimers
This protocol is based on a published method for the purification of this compound.[1][3]
-
Column: Lichrosorb Si gel 60 (5 µm, 250 × 10 mm)
-
Mobile Phase: Dichloromethane (CH₂Cl₂) : Ethyl Acetate (EtOAc) (7:1, v/v)
-
Flow Rate: 2 mL/min
-
Detection: UV detector (wavelength not specified, typically 205-210 nm for triterpenoids)
-
Sample Preparation: Dissolve the crude extract or semi-purified fraction in the mobile phase.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample.
-
Collect fractions corresponding to the eluting peaks.
-
Analyze the collected fractions by analytical HPLC or TLC to check for purity.
-
Combine the pure fractions of each epimer and evaporate the solvent.
-
NMR Spectroscopic Identification
-
Instrument: Bruker spectrometer (or equivalent) at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.[1]
-
Solvent: Deuterated chloroform (B151607) (CDCl₃).[1]
-
Procedure:
-
Prepare a solution of each purified epimer in the deuterated solvent.
-
Acquire ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra.
-
Compare the chemical shifts, particularly for the protons and carbons near the C-19 position, to distinguish between the 19(R) and 19(S) epimers. While specific data for the 19(S) epimer is not widely published, expect noticeable differences in the chemical shifts of H-19 and the surrounding protons and carbons.
-
Quantitative Data
| Parameter | Value | Reference |
| Column Type | Normal Phase (Silica Gel) | [1][3] |
| Column Dimensions | 250 x 10 mm | [1][3] |
| Particle Size | 5 µm | [1][3] |
| Mobile Phase | CH₂Cl₂:EtOAc (7:1) | [1][3] |
| Flow Rate | 2 mL/min | [1][3] |
Visualizations
Caption: Workflow for the separation and identification of this compound epimers.
Caption: Troubleshooting logic for poor HPLC peak resolution of epimers.
References
Technical Support Center: Optimizing HPLC Parameters for Charantadiol A Separation
Welcome to the technical support center for the HPLC analysis of Charantadiol A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a reverse-phase HPLC method for this compound analysis?
A1: A good starting point for developing a separation method for this compound, a cucurbitane triterpenoid (B12794562), is to use a C18 column with a gradient elution.[1][2] A mobile phase consisting of acetonitrile (B52724) and water, with a small amount of acid like acetic or formic acid (e.g., 0.1%), is often effective for triterpenoid separation.[1][2] The gradient can be run from a lower to a higher concentration of acetonitrile.
Q2: What detection method is suitable for this compound?
A2: Triterpenoids like this compound often lack strong chromophores, which can make UV detection challenging.[3] Detection at low wavelengths, such as 205-210 nm, may be necessary, but this can lead to baseline noise.[4] An alternative and often more sensitive detection method for such compounds is Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD).[1][2][3] If available, mass spectrometry (LC-MS) provides high sensitivity and structural information.[5]
Q3: I am seeing peak tailing with my this compound standard. What could be the cause?
A3: Peak tailing for triterpenoids can be caused by several factors. One common reason is secondary interactions between the analyte and free silanol (B1196071) groups on the silica-based stationary phase. Using a mobile phase with a low pH (e.g., by adding 0.1% formic acid) can help to suppress the ionization of silanol groups and reduce tailing. Other potential causes include column overload, a void in the column packing, or incompatibility between the injection solvent and the mobile phase.
Q4: My analysis of a plant extract shows a broad peak for this compound, or possibly two merged peaks. What could be the issue?
A4: this compound can exist as a mixture of epimers due to the C-19 hemiacetal carbon.[6][7][8] These epimers may not be fully resolved under standard HPLC conditions, leading to a broad or split peak. Optimizing the mobile phase composition and gradient slope, or trying a different stationary phase, may be necessary to improve the resolution between these isomers.[9] Additionally, complex sample matrices from plant extracts can interfere with the peak shape. Proper sample preparation, such as solid-phase extraction (SPE), can help to remove interfering compounds.
Q5: How can I improve the resolution between this compound and other similar triterpenoids in my sample?
A5: To improve resolution, you can try several approaches:
-
Optimize the mobile phase: Adjusting the gradient slope, the type of organic solvent (e.g., switching from acetonitrile to methanol (B129727) or using a ternary mixture), and the pH of the aqueous phase can significantly impact selectivity.[10][11][12][13]
-
Change the stationary phase: If a C18 column does not provide adequate separation, consider a column with a different chemistry, such as a C30 column, which can offer better shape selectivity for isomeric compounds.[3]
-
Adjust the temperature: Lowering the column temperature can sometimes improve the separation of closely eluting compounds.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions with the stationary phase.- Column overload.- Incompatible injection solvent.- Column degradation. | - Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase.- Reduce the injection volume or sample concentration.- Dissolve the sample in the initial mobile phase.- Replace the column. |
| Poor Resolution/Co-elution | - Non-optimal mobile phase composition.- Unsuitable stationary phase.- Presence of this compound epimers.[6][7][8] | - Adjust the gradient profile (make it shallower).- Try a different organic modifier (e.g., methanol instead of acetonitrile).- Use a column with a different selectivity (e.g., C30 or phenyl-hexyl).- Optimize the column temperature. |
| Variable Retention Times | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Pump malfunction or leaks. | - Prepare fresh mobile phase daily and ensure accurate mixing.- Use a column oven to maintain a stable temperature.- Check the HPLC system for leaks and ensure the pump is properly primed. |
| Low Signal/Sensitivity | - this compound's weak UV absorbance.- Inappropriate detection wavelength. | - Use a more sensitive detector like ELSD, CAD, or MS.[1][2][3]- If using UV, detect at a lower wavelength (e.g., 205-210 nm) and ensure mobile phase transparency at that wavelength.[4] |
| Ghost Peaks | - Contaminated mobile phase or injection solvent.- Carryover from previous injections. | - Use high-purity HPLC-grade solvents.- Implement a needle wash step in the autosampler method.- Run blank injections to identify the source of contamination. |
Experimental Protocols
Sample Preparation from Momordica charantia Extract
This protocol describes the extraction and preliminary cleanup of this compound from plant material for HPLC analysis.
-
Extraction:
-
Dry the plant material (e.g., leaves or fruit) at 40-50°C and grind it into a fine powder.
-
Macerate the powdered material with methanol (1:10 w/v) for 24 hours at room temperature.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Dissolve the crude extract in a minimal amount of methanol and dilute with water.
-
Load the diluted extract onto the SPE cartridge.
-
Wash the cartridge with a low percentage of methanol in water to remove polar impurities.
-
Elute the triterpenoid fraction with a higher percentage of methanol or acetonitrile.
-
Evaporate the eluate to dryness and reconstitute the residue in the initial HPLC mobile phase for injection.
-
HPLC Method for this compound Separation
This method is a starting point based on successful separation of similar cucurbitane triterpenoids from Momordica charantia.[1][2]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% acetic acid
-
B: Acetonitrile with 0.1% acetic acid
-
C: Methanol with 0.1% acetic acid
-
-
Gradient Program:
Time (min) %A %B %C 0 40 40 20 20 10 70 20 25 0 80 20 30 0 80 20 31 40 40 20 | 40 | 40 | 40 | 20 |
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detector: UV at 210 nm or ELSD/CAD/MS
Quantitative Data Summary
The following tables provide illustrative data for the separation of this compound and a potential epimer under different mobile phase conditions. These are model data to demonstrate the effect of parameter optimization.
Table 1: Effect of Organic Modifier on Retention and Resolution
| Mobile Phase Gradient (Water with 0.1% Formic Acid and...) | Retention Time of this compound (min) | Retention Time of Epimer (min) | Resolution (Rs) |
| 50-95% Acetonitrile over 20 min | 15.2 | 15.8 | 1.3 |
| 60-100% Methanol over 20 min | 18.5 | 19.3 | 1.6 |
| Ternary Gradient (as in protocol) | 16.8 | 17.5 | 1.8 |
Table 2: Effect of Flow Rate on Analysis Time and Resolution
| Flow Rate (mL/min) | Retention Time of this compound (min) | Resolution (Rs) | Backpressure (psi) |
| 0.8 | 16.8 | 1.8 | 1800 |
| 1.0 | 13.4 | 1.7 | 2200 |
| 1.2 | 11.2 | 1.5 | 2600 |
Visualizations
Caption: Workflow for HPLC method development for this compound.
Caption: Simplified pathway of this compound's anti-inflammatory action.
References
- 1. Determination and quantitation of five cucurbitane triterpenoids in Momordica charantia by reversed-phase high-performance liquid chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Inflammatory Effect of this compound, Isolated from Wild Bitter Melon Leaf, on Heat-Inactivated Porphyromonas gingivalis-Stimulated THP-1 Monocytes and a Periodontitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation and identification of some common isomeric plant triterpenoids by thin-layer chromatography and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 11. Mobile Phase Optimization Strategies For Reversed Phase HPLC | PDF | High Performance Liquid Chromatography | Acid Dissociation Constant [scribd.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. mastelf.com [mastelf.com]
Charantadiol A Stability and Degradation in Solution: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of Charantadiol A in solution. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For experimental purposes, this compound is often dissolved in dimethyl sulfoxide (B87167) (DMSO). However, it is crucial to assess the stability of this compound in your specific solvent system and experimental conditions, as long-term stability data in common laboratory solvents is not extensively documented.
Q2: What are the potential degradation pathways for this compound in solution?
A2: While specific degradation pathways for this compound are not fully elucidated in the literature, studies on similar cucurbitane-type triterpenoids, such as momordicine I, suggest potential instability under acidic conditions.[1] The C-19 aldehyde and C-7 hydroxyl groups in related compounds can form 5,19-hemiacetals through intramolecular nucleophilic addition in acidic environments.[1] If alcohols like methanol (B129727) are present, this can lead to the formation of 5,19-acetals and methyl ethers.[1] General degradation pathways for complex organic molecules also include oxidation, hydrolysis under strongly acidic or basic conditions, and photolysis.
Q3: How can I monitor the stability of my this compound solution?
A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential for monitoring the purity and concentration of this compound over time. An effective HPLC method should be able to separate the intact this compound from any potential degradants or impurities, including its epimers.[2]
Q4: What are the best practices for storing this compound solutions?
A4: To minimize degradation, it is recommended to store this compound solutions at low temperatures (e.g., 4°C or -20°C), protected from light, and in tightly sealed containers to prevent solvent evaporation and exposure to oxygen. For long-term storage, preparing fresh solutions is advisable.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of compound activity or inconsistent results. | Degradation of this compound in the experimental solution. | 1. Prepare fresh solutions before each experiment.2. Perform a stability study under your specific experimental conditions (solvent, pH, temperature) using a validated HPLC method.3. Ensure proper storage of stock and working solutions (low temperature, protected from light). |
| Appearance of new peaks in the HPLC chromatogram. | Formation of degradation products or isomers. | 1. Characterize the new peaks using techniques like mass spectrometry (MS) to identify potential degradants.2. Consider the possibility of epimerization, as the 19(S) epimer of this compound has been reported as an impurity.[2]3. Review your solution's pH; acidic conditions may promote the formation of hemiacetals or other derivatives.[1] |
| Precipitation or cloudiness in the solution. | Poor solubility or degradation leading to insoluble products. | 1. Verify the solubility of this compound in your chosen solvent at the desired concentration.2. If using aqueous buffers, ensure the final concentration of the organic co-solvent (e.g., DMSO) is sufficient to maintain solubility.3. Analyze the precipitate to determine if it is the parent compound or a degradant. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Forced degradation studies are crucial for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable detector (e.g., UV or ELSD)
-
pH meter
-
Photostability chamber
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature, protected from light.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition. If necessary, neutralize the acidic and basic samples. Dilute the samples to an appropriate concentration and analyze them using a validated HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products. Calculate the percentage of degradation.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column and Mobile Phase Screening:
-
Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Screen different mobile phase compositions, such as mixtures of acetonitrile/water or methanol/water, with or without modifiers like formic acid or ammonium (B1175870) acetate.
-
Run a gradient elution to separate compounds with a wide range of polarities.
-
-
Method Optimization:
-
Optimize the gradient slope, flow rate, and column temperature to achieve good resolution between this compound and any degradation peaks generated during forced degradation studies.
-
Triterpenoids often lack strong chromophores, so detection at low UV wavelengths (e.g., 205-210 nm) or the use of an Evaporative Light Scattering Detector (ELSD) may be necessary.
-
-
Method Validation:
-
Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can effectively separate and quantify this compound in the presence of its degradation products.
-
Data Presentation
Table 1: Summary of this compound Stability under Forced Degradation (Hypothetical Data)
| Stress Condition | Duration (hours) | This compound Remaining (%) | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl (60°C) | 24 | 75.2 | 2 | 8.5 min |
| 0.1 M NaOH (RT) | 24 | 92.1 | 1 | 10.2 min |
| 3% H₂O₂ (RT) | 24 | 88.5 | 1 | 9.1 min |
| Heat (60°C) | 24 | 95.8 | 0 | - |
| Photolysis (ICH Q1B) | 24 | 90.3 | 1 | 11.5 min |
Visualizations
Caption: Potential acid-catalyzed degradation of cucurbitane triterpenoids.
Caption: Workflow for conducting forced degradation studies.
Caption: Decision tree for troubleshooting inconsistent experimental data.
References
- 1. Rethinking the Cucurbitane-Type Triterpenoid Profile of Bitter Gourd (Momordica charantia L.): The Chemical Transformation of Momordicine I in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Triterpenoids and Phenolic Acids from Sanguisorba officinalis L. by HPLC-ELSD and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Charantadiol A Insolubility
Welcome to the technical support center for Charantadiol A. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the poor aqueous solubility of this compound. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous media?
This compound is a cucurbitane-type triterpenoid, a class of organic compounds known for their complex, largely nonpolar carbon skeletons.[1][2] Its chemical structure (C₃₀H₄₆O₃) is predominantly hydrophobic ("water-fearing"), leading to very low solubility in polar solvents like water or aqueous buffers.[3] Compounds with high lipophilicity and low water solubility are often referred to as "grease-ball" molecules, which require specialized formulation strategies to be used in experimental settings.[4]
Q2: What is the standard initial approach for solubilizing this compound for in vitro experiments?
The most common method reported in the literature is to first prepare a concentrated stock solution in an organic solvent and then dilute this stock into the final aqueous medium.[2] Dimethyl sulfoxide (B87167) (DMSO) is a widely used polar aprotic solvent that is miscible with water and can dissolve a wide range of nonpolar and polar compounds.[5][6] For cellular assays, researchers typically prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL) and then dilute it into the cell culture medium to achieve the desired final concentration (e.g., 5, 10, or 20 µM).[2] It is crucial to keep the final concentration of DMSO low (typically ≤0.1% v/v) to avoid solvent-induced cytotoxicity.[2]
Q3: I am observing precipitation when I dilute my this compound stock solution into my aqueous buffer. What should I do?
Precipitation upon dilution is a common issue for highly hydrophobic compounds. This occurs when the concentration of the compound in the final aqueous medium exceeds its thermodynamic solubility limit. Here are several steps to troubleshoot this problem:
-
Verify Stock Solution Clarity: Ensure your stock solution in the organic solvent (e.g., DMSO) is completely clear and free of any visible precipitate before dilution.
-
Optimize Dilution Technique: Add the stock solution to the aqueous medium dropwise while vigorously vortexing or stirring. This rapid mixing can help prevent localized high concentrations that trigger precipitation.
-
Reduce Final Concentration: The most straightforward solution is to lower the final target concentration of this compound in your experiment.
-
Gently Warm the Aqueous Medium: Slightly warming the buffer or cell culture medium (e.g., to 37°C) can sometimes increase the solubility of the compound.[7]
-
Consider an Alternative Co-solvent: If DMSO is problematic, ethanol (B145695) can be an alternative.[8] However, like DMSO, its final concentration must be controlled to avoid affecting the experimental system.
Q4: What are some alternative solubilization strategies if organic co-solvents are not suitable for my experiment?
If co-solvents like DMSO or ethanol are incompatible with your experimental design (e.g., in certain sensitive cell lines or for in vivo studies), several advanced formulation strategies can be employed:
-
Inclusion Complexation: Using cyclodextrins to form water-soluble inclusion complexes is a highly effective method.[9][10]
-
Lipid-Based Formulations: Incorporating the compound into lipid-based systems like emulsions, microemulsions, or self-emulsifying drug delivery systems (SEDDS) can enhance solubility for oral administration.[11][12]
-
Solid Dispersions: The drug can be dispersed in a solid, water-soluble carrier matrix, which enhances the dissolution rate.[4][13]
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area, which can improve the dissolution rate and saturation solubility.[14]
Q5: Can I use cyclodextrins to improve the aqueous solubility of this compound?
Yes, cyclodextrins are a very promising approach. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity.[15][16] They can encapsulate hydrophobic molecules like this compound within their cavity, forming a "guest-host" complex.[15] This complex presents a hydrophilic exterior to the aqueous environment, significantly increasing the apparent water solubility of the encapsulated compound.[10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[9]
Q6: How do I choose the most appropriate solubilization method for my research?
The choice of method depends on several factors, including the intended application, the required concentration of this compound, and the tolerance of the experimental system to excipients. The decision tree diagram below provides a general guide for selecting a suitable strategy.
Troubleshooting and Decision-Making Diagrams
References
- 1. Anti-Inflammatory Effect of this compound, Isolated from Wild Bitter Melon Leaf, on Heat-Inactivated Porphyromonas gingivalis-Stimulated THP-1 Monocytes and a Periodontitis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C30H46O3 | CID 90677199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. Multidisciplinary utilization of dimethyl sulfoxide: pharmacological, cellular, and molecular aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. japer.in [japer.in]
- 8. Ethanol effects on apparent solubility of poorly soluble drugs in simulated intestinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. sphinxsai.com [sphinxsai.com]
- 15. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Charantadiol A Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Charantadiol A assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its accurate quantification important?
This compound is a cucurbitane-type triterpenoid (B12794562) isolated from plants such as bitter melon (Momordica charantia). It has demonstrated potential anti-inflammatory properties, making it a compound of interest for therapeutic research.[1][2][3] Accurate quantification is crucial for determining its efficacy, understanding its mechanism of action, and for quality control in preclinical and clinical studies.
Q2: What are the common analytical methods used for this compound quantification?
High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a common method for the analysis of triterpenoids like this compound.[4][5] Methods may include UV detection, Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS).[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy is also used for structural elucidation and can be adapted for quantitative purposes.[1]
Q3: What is a known structural characteristic of this compound that can affect its analysis?
This compound has a hemiacetal carbon at C-19, which results in the presence of its 19(S) epimer as an impurity.[7] This can lead to challenges in chromatographic separation and quantification if the two epimers are not resolved or accounted for, potentially causing variability in assay results.
Troubleshooting Guides
Issue 1: Poor Peak Resolution or Unexpected Peaks in HPLC Analysis
Symptoms:
-
Broad or tailing peaks for this compound.
-
Appearance of shoulder peaks or multiple closely eluting peaks where one is expected.
-
Inconsistent retention times.
Potential Causes & Solutions:
| Potential Cause | Suggested Troubleshooting Steps |
| Presence of Epimers | This compound can exist as epimers which may not be fully separated by the chromatographic method.[7] Optimize the HPLC method by adjusting the mobile phase composition, gradient, flow rate, or trying a different column chemistry to improve resolution. |
| Matrix Effects | Co-eluting compounds from the sample matrix can interfere with the analyte's signal.[8][9] This is particularly common in complex biological samples. Improve sample clean-up procedures (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering substances. |
| Column Degradation | The performance of the HPLC column can degrade over time. Try flushing the column, reversing it (if permissible by the manufacturer), or replacing it with a new one. |
| Inappropriate Mobile Phase | The pH or composition of the mobile phase may not be optimal. Experiment with different solvent systems and pH values to achieve better peak shape.[6] |
Issue 2: Inaccurate or Inconsistent Quantitative Results
Symptoms:
-
High variability between replicate injections.
-
Poor recovery of spiked standards.
-
Results that are not reproducible across different batches of samples.
Potential Causes & Solutions:
| Potential Cause | Suggested Troubleshooting Steps |
| Matrix Effect (Ion Suppression/Enhancement) | In LC-MS analysis, components of the biological matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[8][9] Evaluate the matrix effect by comparing the response of the analyte in the matrix versus a clean solvent.[8] If significant, improve sample preparation or use a matrix-matched calibration curve. |
| Analyte Instability | This compound may degrade under certain conditions (e.g., pH, temperature, light exposure).[10][11] Conduct forced degradation studies to understand the stability of the molecule.[10] Ensure proper sample handling and storage. |
| Interference from Structurally Similar Compounds | Other triterpenoids or compounds with similar chemical properties in the sample may interfere with the assay.[12] Enhance the selectivity of the analytical method, for example, by using tandem mass spectrometry (MS/MS). |
| Heterophilic Antibody Interference | In immunoassay-based methods, heterophilic antibodies in the sample can cross-link assay antibodies, causing false positive or negative results.[13][14] Use blocking agents or alternative assay formats to mitigate this interference.[13] |
Experimental Protocols & Methodologies
Protocol 1: General Spectrophotometric Assay for Total Triterpenes
This method can be used for a general estimation of total triterpenoid content but is not specific for this compound and is prone to interference.
-
Reagent Preparation: Prepare a solution of vanillin (B372448) in acetic acid and a separate solution of sulfuric acid.
-
Standard Curve: Prepare a series of standard solutions of a reference triterpenoid (e.g., β-sitosterol).
-
Sample Reaction: Mix the sample extract or standard solution with the vanillin-acetic acid reagent, followed by the addition of sulfuric acid.
-
Incubation: Allow the reaction to proceed for a defined time at a specific temperature.
-
Measurement: Measure the absorbance of the resulting chromophore at a specific wavelength (e.g., 548 nm).[12]
-
Quantification: Calculate the total triterpenoid content in the sample based on the standard curve.
Limitations of this method: This assay is not selective for this compound and will react with other triterpenes present in the sample, potentially leading to an overestimation of the content.[12]
Visualizations
Diagram 1: General Workflow for Investigating Assay Interference
Caption: Troubleshooting workflow for assay interference.
Diagram 2: this compound Anti-inflammatory Signaling Pathway (Simplified)
Caption: Inhibition of inflammatory pathways by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-Inflammatory Effect of this compound, Isolated from Wild Bitter Melon Leaf, on Heat-Inactivated Porphyromonas gingivalis-Stimulated THP-1 Monocytes and a Periodontitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effect of this compound, Isolated from Wild Bitter Melon Leaf, on Heat-Inactivated Porphyromonas gingivalis-Stimulated THP-1 Monocytes and a Periodontitis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Qualitative and Quantitative Analysis of Triterpene Saponins from Tea Seed Pomace (Camellia oleifera Abel) and Their Activities against Bacteria and Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. bataviabiosciences.com [bataviabiosciences.com]
- 9. eijppr.com [eijppr.com]
- 10. researchgate.net [researchgate.net]
- 11. Stability of barakol under hydrolytic stress conditions and its major degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Validated spectrophotometric method for quantification of total triterpenes in plant matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heterophilic antibody interference affecting multiple hormone assays: Is it due to rheumatoid factor? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of Charantadiol A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the in vivo bioavailability of Charantadiol A.
Troubleshooting Guides
Researchers often encounter challenges with the low aqueous solubility of this compound, which can lead to poor absorption and limited efficacy in vivo. The following table summarizes potential formulation strategies to enhance its bioavailability. While specific data for this compound is not yet established, this table presents representative data for similar poorly soluble compounds to guide formulation development.
Table 1: Comparison of Formulation Strategies for Improving Bioavailability of Poorly Soluble Compounds
| Formulation Strategy | Principle | Representative Improvement in Oral Bioavailability (Relative to Unformulated Drug) | Advantages | Potential Challenges |
| Micronization | Increases surface area for dissolution by reducing particle size.[1][2] | 2 to 5-fold | Simple, cost-effective, and widely applicable.[1] | Limited effectiveness for very poorly soluble drugs; risk of particle agglomeration.[3] |
| Nanosuspension | Reduces particle size to the nanometer range, significantly increasing surface area and dissolution velocity.[4] | 5 to 20-fold | Enhanced dissolution rate and saturation solubility.[4] Can be administered via various routes. | Physical instability (particle growth); requires specialized equipment for production.[3] |
| Solid Dispersion | The drug is dispersed in a solid hydrophilic carrier, enhancing wettability and dissolution.[5][6][7] | 2 to 15-fold | Can create amorphous drug forms with higher solubility.[5][8] A well-established technique.[6][7] | Potential for the drug to recrystallize over time, reducing solubility.[5] Carrier selection is critical. |
| Lipid-Based Formulations (e.g., Nanoemulsions) | The drug is dissolved in a lipid carrier, which can be absorbed through the lymphatic system, bypassing first-pass metabolism.[9][10] | 5 to 25-fold | Enhances solubility and can protect the drug from degradation in the GI tract.[9][10] | Can be complex to formulate and characterize; potential for drug precipitation upon dilution in the GI tract. |
| Cyclodextrin (B1172386) Complexation | The drug forms an inclusion complex with a cyclodextrin molecule, increasing its solubility in water.[1][11] | 2 to 10-fold | Can significantly increase aqueous solubility and dissolution rate.[1] | The amount of drug that can be complexed is limited; potential for nephrotoxicity with some cyclodextrins at high doses.[11] |
Frequently Asked Questions (FAQs)
Q1: My in vivo study with this compound showed low and variable plasma concentrations. What is the likely cause?
A1: Low and variable plasma concentrations of this compound are likely due to its poor aqueous solubility, which limits its dissolution and subsequent absorption in the gastrointestinal tract.[1][12] This is a common issue for many natural product-derived compounds. To confirm this, you can perform in vitro solubility and dissolution studies in simulated gastric and intestinal fluids.
Q2: Which formulation strategy is the best starting point for improving the bioavailability of this compound?
A2: For a poorly soluble compound like this compound, lipid-based formulations, such as nanoemulsions, or solid dispersions are often excellent starting points.[2][5][9] Lipid-based systems can significantly enhance absorption by utilizing the lipid absorption pathways.[9][10] Solid dispersions improve dissolution by dispersing the drug in a hydrophilic carrier.[5][6][7] The choice depends on the specific physicochemical properties of this compound and the desired pharmacokinetic profile.
Q3: How can I prevent the precipitation of this compound from a lipid-based formulation upon oral administration?
A3: Precipitation upon dilution in the gastrointestinal fluid is a common challenge with lipid-based formulations. To mitigate this, you can:
-
Include precipitation inhibitors: Polymers such as HPMC or PVP can be added to the formulation to maintain a supersaturated state of the drug.[11]
-
Optimize the surfactant and co-surfactant system: A well-designed self-nanoemulsifying drug delivery system (SNEDDS) will form a stable nanoemulsion upon contact with aqueous media, reducing the likelihood of precipitation.[2]
-
Select an appropriate lipid phase: The choice of oil can influence the drug's solubility and the stability of the resulting emulsion.
Q4: What are the critical quality attributes to monitor for a this compound nanosuspension?
A4: For a nanosuspension, the critical quality attributes to monitor include:
-
Particle size and size distribution: These directly impact the dissolution rate and bioavailability.
-
Zeta potential: This indicates the stability of the suspension against aggregation.
-
Crystalline state: Ensure that the drug remains in its desired crystalline or amorphous form during processing and storage.
-
Dissolution rate: This should be significantly enhanced compared to the unformulated drug.
Q5: Are there any in vitro models that can predict the in vivo performance of my this compound formulation?
A5: Yes, several in vitro models can help predict in vivo performance:
-
In vitro dissolution testing: Using biorelevant media (e.g., FaSSIF, FeSSIF) can provide more accurate predictions of in vivo dissolution than standard buffer systems.
-
In vitro lipolysis models: These are particularly useful for lipid-based formulations to assess how drug release is linked to the digestion of the lipid carrier.
-
Caco-2 cell permeability assays: This model can help determine the intestinal permeability of this compound and whether the formulation affects its transport across the intestinal epithelium.[13]
Experimental Protocols
Protocol: Preparation of a this compound Nanoemulsion by High-Pressure Homogenization
This protocol describes a general method for preparing an oil-in-water (o/w) nanoemulsion of this compound.
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides, olive oil)
-
Surfactant (e.g., Tween 80, Polysorbate 20)
-
Co-surfactant (e.g., Transcutol®, ethanol)
-
Purified water
-
High-pressure homogenizer
Procedure:
-
Preparation of the Oil Phase: Dissolve a predetermined amount of this compound in the selected oil. Gentle heating and vortexing may be required to ensure complete dissolution.
-
Preparation of the Aqueous Phase: Dissolve the surfactant and co-surfactant in purified water.
-
Formation of the Coarse Emulsion: Slowly add the oil phase to the aqueous phase while continuously stirring with a high-speed mechanical stirrer for 15-30 minutes to form a coarse emulsion.
-
High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer.[14] Operate the homogenizer at a specified pressure (e.g., 15,000 psi) for a set number of cycles (e.g., 3-5 cycles). The optimal pressure and number of cycles should be determined experimentally.
-
Characterization:
-
Measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Determine the zeta potential to assess the stability of the nanoemulsion.
-
Quantify the drug content and encapsulation efficiency using a validated analytical method (e.g., HPLC).
-
-
Stability Studies: Store the nanoemulsion at different temperatures and humidity conditions to evaluate its physical and chemical stability over time.[15]
Visualizations
Caption: Experimental workflow for developing and evaluating a bioavailability-enhanced formulation of this compound.
Caption: Postulated signaling pathway for the anti-inflammatory action of this compound.[16][17][18]
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. ijisrt.com [ijisrt.com]
- 8. jopcr.com [jopcr.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Advances in lipid-based drug delivery: enhancing efficiency for hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckgroup.com [merckgroup.com]
- 14. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. itmedicalteam.pl [itmedicalteam.pl]
- 16. mdpi.com [mdpi.com]
- 17. Anti-Inflammatory Effect of this compound, Isolated from Wild Bitter Melon Leaf, on Heat-Inactivated Porphyromonas gingivalis-Stimulated THP-1 Monocytes and a Periodontitis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anti-Inflammatory Effect of this compound, Isolated from Wild Bitter Melon Leaf, on Heat-Inactivated Porphyromonas gingivalis-Stimulated THP-1 Monocytes and a Periodontitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Charantadiol A in the Landscape of Momordica charantia's Cucurbitane Triterpenoids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Momordica charantia, commonly known as bitter melon, is a rich source of bioactive cucurbitane-type triterpenoids, which have garnered significant scientific interest for their diverse pharmacological activities. Among these, Charantadiol A stands out as a compound with demonstrated therapeutic potential. This guide provides an objective comparison of this compound with other notable cucurbitane triterpenoids isolated from Momordica charantia, supported by experimental data to aid in research and development endeavors.
Comparative Analysis of Biological Activities
The therapeutic potential of this compound and its counterparts is vast, with significant findings in anti-inflammatory, anti-cancer, and anti-diabetic research. The following tables summarize the quantitative data from various studies to facilitate a direct comparison of their efficacy.
Anti-Inflammatory Activity
The anti-inflammatory properties of these compounds are often evaluated by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| This compound | Inhibition of P. gingivalis-induced IL-6 and IL-8 production | THP-1 | - (Significant reduction at 5-20 µM) | [1][2] |
| Kuguaovin A | NO Production Inhibition | RAW 264.7 | 25.3 ± 2.1 | [3] |
| Kuguaovin B | NO Production Inhibition | RAW 264.7 | 31.5 ± 2.8 | [3] |
| Kuguaovin C | NO Production Inhibition | RAW 264.7 | 18.9 ± 1.5 | [3] |
| Momordicine I | iNOS Expression Inhibition | RAW 264.7 | - (Effective at 10 µM) | [4] |
| (23E)-3β,7β,25-trihydroxycucurbita-5,23-dien-19-al (TCD) | iNOS Expression Inhibition | RAW 264.7 | - (Effective at 40 µM) | [5] |
Cytotoxic Activity Against Cancer Cell Lines
The anti-cancer potential of these triterpenoids is assessed by their cytotoxicity against various human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | Not explicitly found in searches | |||
| Momordicine I | Cal27 | Head and Neck Cancer | 7.0 (µg/mL) | [4] |
| Momordicine I | JHU029 | Head and Neck Cancer | 6.5 (µg/mL) | [4] |
| Momordicine I | JHU022 | Head and Neck Cancer | 17.0 (µg/mL) | [4] |
| Karavilagenin C | HeLa | Cervical Cancer | 11.18 | [6] |
| Karaviloside III | HepG2 | Liver Cancer | 4.12 ± 0.36 | |
| Karaviloside III | Hep3B | Liver Cancer | 16.68 ± 2.07 | |
| (23E)-3β,7β-dihydroxy-25-methoxycucurbita-5,23-dien-19-al | HL60 | Leukemia | Potent Activity | [7] |
| (23E)-3β,7β-dihydroxy-25-methoxycucurbita-5,23-dien-19-al | SK-BR-3 | Breast Cancer | Potent Activity | [7] |
Anti-Diabetic Activity
The anti-diabetic effects are evaluated through various assays, including the inhibition of glucose uptake in muscle cells and the reduction of blood glucose levels in diabetic animal models.
| Compound | Assay/Model | Effect | Reference |
| This compound | Streptozotocin-induced diabetic rats | Hypoglycemic effect | [1][3] |
| Momordicoside Q | GLUT4 translocation | Stimulation in L6 myotubes | [8] |
| Momordicoside R | GLUT4 translocation | Stimulation in L6 myotubes | [8] |
| Momordicoside S | GLUT4 translocation | Stimulation in L6 myotubes | [8] |
| Momordicoside T | GLUT4 translocation | Stimulation in L6 myotubes | [8] |
| Karaviloside XI | GLUT4 translocation | Stimulation in L6 myotubes | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or other triterpenoids) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anti-Inflammatory Assessment: Nitric Oxide (NO) Production Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO production inhibition compared to the LPS-only treated cells and determine the IC50 value.
Anti-Diabetic Assessment: Glucose Uptake Assay in C2C12 Myotubes
This assay measures the uptake of a fluorescent glucose analog, 2-NBDG, in muscle cells.
-
Cell Differentiation: Culture C2C12 myoblasts until they differentiate into myotubes.
-
Serum Starvation: Starve the myotubes in serum-free medium for several hours.
-
Compound and Insulin Treatment: Treat the cells with the test compound with or without insulin.
-
2-NBDG Incubation: Add 2-NBDG to the cells and incubate for a defined period.
-
Fluorescence Measurement: Wash the cells to remove extracellular 2-NBDG, lyse the cells, and measure the fluorescence of the cell lysate using a fluorescence microplate reader.
-
Data Analysis: Normalize the fluorescence to the protein concentration in each well to determine the rate of glucose uptake.
Animal Model: Streptozotocin (B1681764) (STZ)-Induced Diabetic Mice
This in vivo model is used to evaluate the anti-diabetic effects of compounds.
-
Induction of Diabetes: Inject mice with a single dose of streptozotocin (STZ) to induce hyperglycemia by destroying pancreatic β-cells.
-
Blood Glucose Monitoring: Monitor blood glucose levels to confirm the diabetic state.
-
Compound Administration: Administer the test compound orally or via injection over a specified period.
-
Data Collection: Regularly measure blood glucose levels, body weight, and other relevant metabolic parameters.
-
Analysis: At the end of the study, collect blood and tissues for further biochemical and histological analysis.
Signaling Pathway Modulation
Cucurbitane triterpenoids from Momordica charantia exert their biological effects by modulating key cellular signaling pathways. Understanding these mechanisms is vital for targeted drug development.
AMPK Signaling Pathway
The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis. Activation of AMPK can enhance glucose uptake and fatty acid oxidation, making it a key target for anti-diabetic therapies. Several momordicosides and karaviloside XI have been shown to activate this pathway.[8]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a critical role in regulating the immune response to infection and inflammation. Inhibition of this pathway can reduce the production of pro-inflammatory cytokines. Triterpenoids like TCD have been shown to inhibit the IKK/NF-κB pathway.[5]
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for regulating cell survival, proliferation, and metabolism. Dysregulation of this pathway is common in cancer. Some cucurbitane triterpenoids have been found to modulate this pathway, leading to anti-cancer effects.
Conclusion
This compound, alongside a host of other cucurbitane triterpenoids from Momordica charantia, demonstrates significant potential in various therapeutic areas. While direct comparative studies are limited, the available data suggest that different triterpenoids may possess varying degrees of potency and selectivity for different biological targets. This guide provides a foundational comparison to assist researchers in navigating the complex landscape of these promising natural compounds and to inform the design of future studies aimed at unlocking their full therapeutic potential. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and to identify the most promising candidates for clinical development.
References
- 1. Anti-Inflammatory Effect of this compound, Isolated from Wild Bitter Melon Leaf, on Heat-Inactivated Porphyromonas gingivalis-Stimulated THP-1 Monocytes and a Periodontitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effect of this compound, Isolated from Wild Bitter Melon Leaf, on Heat-Inactivated Porphyromonas gingivalis-Stimulated THP-1 Monocytes and a Periodontitis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic and Anti-Inflammatory Triterpenoids in the Vines and Leaves of Momordica charantia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibitory Effects of Cucurbitane-Type Triterpenoids from Momordica charantia Fruit on Lipopolysaccharide-Stimulated Pro-Inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cucurbitane-triterpenoids-from-the-leaves-of-momordica-charantia-and-their-cancer-chemopreventive-effects-and-cytotoxicities - Ask this paper | Bohrium [bohrium.com]
- 8. Cucurbitane-type triterpenoids from the fruits of Momordica charantia and their cancer chemopreventive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Charantadiol A and Kuguacin R: Unveiling the Therapeutic Potential of Two Cucurbitane Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
Charantadiol A and kuguacin R, two prominent cucurbitane-type triterpenoids isolated from the traditional medicinal plant Momordica charantia (bitter melon), have garnered significant attention for their diverse biological activities.[1] This guide provides a comprehensive comparative analysis of their anti-inflammatory and anticancer properties, supported by available experimental data, detailed protocols, and mechanistic insights to aid in future research and drug development endeavors.
Chemical Structure and Physicochemical Properties
Both this compound and kuguacin R share the characteristic cucurbitane skeleton. Variations in their side chains and functional groups are believed to contribute to their distinct biological activities.
| Property | This compound | Kuguacin R |
| Molecular Formula | C30H46O3 | C30H48O4 |
| IUPAC Name | (3S,5R,8R,9R,10R,13R,14R,17R)-4,4,13,14-tetramethyl-17-[(2R,4E)-6-methylhepta-4,6-dien-2-yl]-1,2,3,5,6,7,8,10,11,12,15,16-dodecahydrocyclopenta[a]phenanthrene-3,5-diol | (1S,3R,5S,7S,8R,9R,10R,13R,14R,17S)-4,4,13,14-tetramethyl-17-(2-methylprop-1-en-1-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydro-10H-cyclopenta[a]phenanthrene-1,3,7-triol |
| Source | Momordica charantia (Wild Bitter Melon Leaf)[2] | Momordica charantia[1] |
Comparative Biological Activity: Anti-inflammatory Effects
Both compounds have demonstrated notable anti-inflammatory properties, particularly in the context of periodontitis induced by Porphyromonas gingivalis. While direct comparative studies with IC50 values are limited, data from the same research group using similar experimental models provide valuable insights.
Table 1: Anti-inflammatory Activity against P. gingivalis-induced Cytokine Production in THP-1 Monocytes
| Compound | Concentration | % Inhibition of IL-6 | % Inhibition of IL-8 | Reference |
| This compound | 5 µM | Significant Inhibition | Significant Inhibition | [1][2] |
| 10 µM | Significant Inhibition | Significant Inhibition | [1][2] | |
| 20 µM | Up to 97% | Up to 59% | [1] | |
| Kuguacin R | Not specified | Inhibition Observed | Inhibition Observed | [1] |
This compound significantly suppresses the production of pro-inflammatory cytokines IL-6 and IL-8 in P. gingivalis-stimulated THP-1 human monocytic cells in a dose-dependent manner.[1][2] At a concentration of 20 µM, it can inhibit up to 97% of IL-6 production and 59% of IL-8 production.[1] While specific percentage inhibition data for kuguacin R under the same conditions is not detailed in the available literature, it has been shown by the same research group to decrease the expression of these cytokines.[1]
Signaling Pathways in Anti-inflammatory Action
The anti-inflammatory mechanisms of this compound and kuguacin R appear to involve the modulation of key signaling pathways.
This compound has been shown to downregulate the mRNA expression of Triggering Receptors Expressed on Myeloid cells (TREM)-1 in P. gingivalis-stimulated THP-1 cells.[1] TREM-1 is an amplifier of the inflammatory response.
Kuguacin R is reported to modulate the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is a crucial pathway for pro-inflammatory cytokine production in periodontitis.[1]
Comparative Biological Activity: Anticancer Effects
While both compounds belong to a class of triterpenoids known for their anticancer potential, more substantial evidence is available for kuguacins.
Table 2: Anticancer Activity
| Compound | Cell Line(s) | Observed Effect(s) | Reference(s) |
| This compound | Data not available | Data not available | |
| Kuguacin R (and related Kuguacins, e.g., Kuguacin J) | KB-V1 (cervical carcinoma), PC3 (prostate cancer), MCF-7, MDA-MB-231 (breast cancer) | - Inhibition of P-glycoprotein (P-gp) function, reversing multidrug resistance. - Induction of G1 phase cell cycle arrest. - Induction of apoptosis. | [3][4][5] |
Kuguacin J, a closely related compound, has been shown to inhibit the function of P-glycoprotein, a key protein involved in multidrug resistance in cancer cells.[3][4] This suggests a potential role for kuguacins as chemosensitizers. Furthermore, kuguacins have been demonstrated to induce cell cycle arrest and apoptosis in various cancer cell lines.[5] Currently, there is a lack of published data on the specific anticancer activities of this compound.
Experimental Protocols
Anti-inflammatory Activity Assay: Cytokine Production in THP-1 Cells
This protocol is based on the methodology used to assess the anti-inflammatory effects of this compound on P. gingivalis-stimulated THP-1 cells.[1][2]
-
Cell Culture: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Stimulation: THP-1 cells are seeded in 24-well plates. The cells are then co-cultured with heat-inactivated P. gingivalis (at a specified multiplicity of infection, e.g., M.O.I. = 10) in the presence of various concentrations of this compound or kuguacin R (e.g., 5, 10, 20 µM) or vehicle control (e.g., 0.1% DMSO) for 24 hours.
-
Supernatant Collection: After incubation, the cell culture supernatants are collected by centrifugation.
-
Cytokine Quantification: The concentrations of IL-6 and IL-8 in the supernatants are measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: The percentage inhibition of cytokine production is calculated by comparing the concentrations in the compound-treated groups to the vehicle-treated control group.
Anticancer Activity Assay: MTT Cytotoxicity Assay
This is a general protocol for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound or kuguacin R for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control is also included.
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.
Conclusion
This compound and kuguacin R are promising cucurbitane triterpenoids with significant, yet potentially distinct, therapeutic applications. The available data strongly supports the anti-inflammatory potential of both compounds, with this compound showing potent inhibition of key pro-inflammatory cytokines. Kuguacin R and its analogues have demonstrated a clear potential in oncology, particularly in overcoming multidrug resistance.
For researchers, this comparative guide highlights the need for direct, head-to-head studies to quantify and compare the potencies of these two molecules across various biological assays. Further investigation into the anticancer properties of this compound is warranted. For drug development professionals, the distinct mechanistic profiles of these compounds suggest they could be developed for different therapeutic indications – this compound for inflammatory conditions and kuguacins as standalone or adjuvant cancer therapies. The detailed protocols and pathway diagrams provided herein serve as a foundational resource for advancing the scientific understanding and potential clinical application of these valuable natural products.
References
- 1. Anti-Inflammatory Effect of this compound, Isolated from Wild Bitter Melon Leaf, on Heat-Inactivated Porphyromonas gingivalis-Stimulated THP-1 Monocytes and a Periodontitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Momordica charantia, a Nutraceutical Approach for Inflammatory Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Charantadiol A vs. Luteolin: A Comparative Analysis of Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of two natural compounds: Charantadiol A, a cucurbitane-type triterpenoid (B12794562) from wild bitter melon, and Luteolin, a widely studied flavonoid. This analysis is based on available experimental data to assist researchers and professionals in drug development in evaluating their potential as anti-inflammatory agents.
Quantitative Data Summary
The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and Luteolin. Direct comparative studies are limited, but existing data provides insights into their relative potency.
Table 1: In Vitro Anti-inflammatory Activity
| Compound | Assay | Cell Line | Inducer | Concentration/IC50 | Effect |
| This compound | IL-6 Production | THP-1 monocytes | P. gingivalis | 5, 10, 20 µM | Significant suppression (up to 97%)[1] |
| IL-8 Production | THP-1 monocytes | P. gingivalis | 5, 10, 20 µM | Significant suppression (up to 59%)[1] | |
| TREM-1 mRNA | THP-1 monocytes | P. gingivalis | 5, 10, 20 µM | Significant inhibition[1] | |
| Nitric Oxide (NO) Production | RAW 264.7 macrophages | LPS | Not specified | Cucurbitane-type triterpenoids show inhibition[1] | |
| Luteolin | Nitric Oxide (NO) Production | RAW 264.7 macrophages | LPS | 17.1 µM | Inhibition of NO production |
Table 2: In Vivo Anti-inflammatory Activity
| Compound | Animal Model | Inducer | Dosage | Effect |
| This compound | Mouse gingival tissue | P. gingivalis | 5 µg (co-injection) | Attenuated IL-6 and TNF-α mRNA expression[2] |
| Luteolin | Mouse gingival tissue | P. gingivalis | 50 µg (co-injection) | Attenuated IL-6 and TNF-α mRNA expression[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
In Vitro Inhibition of Pro-inflammatory Cytokines by this compound[1]
-
Cell Culture: Human monocytic THP-1 cells were used.
-
Induction of Inflammation: Cells were stimulated with heat-inactivated Porphyromonas gingivalis at a multiplicity of infection (M.O.I.) of 10.
-
Treatment: this compound was co-cultured with the cells and bacteria at concentrations of 5, 10, or 20 µM for 24 hours. A vehicle control (0.1% v/v DMSO) was also used.
-
Quantification of Cytokines: The levels of Interleukin-6 (IL-6) and Interleukin-8 (IL-8) in the cell-free culture supernatants were measured by enzyme-linked immunosorbent assay (ELISA).
-
Gene Expression Analysis: For Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) mRNA expression, cells were treated for 4 hours, and total RNA was extracted for analysis.
In Vivo Inhibition of Pro-inflammatory Cytokines[2]
-
Animal Model: Mice were used to study inflammation in gingival tissue.
-
Induction of Inflammation: P. gingivalis was injected into the gingival tissue to induce an inflammatory response.
-
Treatment: this compound (5 µg) or Luteolin (50 µg) was co-injected with P. gingivalis.
-
Analysis: The mRNA expression levels of IL-6 and Tumor Necrosis Factor-alpha (TNF-α) in the gingival tissue were analyzed to determine the anti-inflammatory effect.
Inhibition of Nitric Oxide Production by Luteolin
-
Cell Culture: Murine macrophage-like RAW 264.7 cells were used.
-
Induction of Inflammation: Lipopolysaccharide (LPS) was used to stimulate the cells and induce the production of nitric oxide (NO).
-
Treatment: Cells were treated with various concentrations of Luteolin.
-
Quantification of Nitric Oxide: The amount of nitrite, a stable product of NO, in the culture medium was measured using the Griess reagent to determine the extent of NO inhibition.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the known signaling pathways affected by Luteolin and a general workflow for evaluating anti-inflammatory compounds. The precise molecular targets of this compound are still under investigation.
Caption: Luteolin's inhibition of NF-κB and MAPK signaling pathways.
Caption: General experimental workflow for in vitro anti-inflammatory screening.
Discussion and Conclusion
The available data suggests that both this compound and Luteolin possess significant anti-inflammatory properties.
This compound demonstrates potent in vitro and in vivo activity, particularly in inhibiting pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α. A key finding is its apparent high potency in vivo, where a 5 µg dose showed comparable efficacy to a 50 µg dose of Luteolin in a specific model of inflammation[2]. This suggests that this compound may be a highly effective anti-inflammatory agent. However, the current body of research on this compound is less extensive than that for Luteolin, and further studies are needed to elucidate its precise mechanism of action and to establish its efficacy across a broader range of inflammatory models.
Luteolin , on the other hand, is a well-characterized anti-inflammatory flavonoid. Its mechanisms of action, primarily through the inhibition of the NF-κB and MAPK signaling pathways, are well-documented. This extensive research provides a solid foundation for its potential therapeutic use.
References
A Comparative Analysis of Charantadiol A and Doxycycline in Preclinical and Clinical Models of Periodontitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Charantadiol A, a novel natural compound, and doxycycline (B596269), a widely used antibiotic, in the context of periodontitis treatment. The analysis is based on available experimental data from distinct preclinical and clinical models, reflecting their different stages of development. While direct comparative studies are not yet available, this document synthesizes the existing evidence to highlight their respective mechanisms of action, experimental protocols, and reported efficacy.
Introduction to the Compounds
This compound is a cucurbitane-type triterpenoid (B12794562) isolated from the leaves of wild bitter melon (Momordica charantia).[1][2] Recent preclinical research has identified its potential as an anti-inflammatory agent for periodontitis by modulating the host's immune response to bacterial pathogens.[1][3]
Doxycycline is a broad-spectrum tetracycline (B611298) antibiotic that has been a cornerstone in periodontal therapy for decades.[4] Beyond its antimicrobial properties, doxycycline, particularly at sub-antimicrobial doses, functions as a host-modulatory agent by inhibiting matrix metalloproteinases (MMPs), enzymes that contribute to the breakdown of periodontal tissues.[4][5][6] It is the only MMP inhibitor approved by the U.S. Food and Drug Administration (FDA) for adjunctive periodontitis treatment.[5]
Mechanisms of Action
The therapeutic approaches of this compound and doxycycline in periodontitis differ fundamentally. This compound has been investigated for its targeted anti-inflammatory effects, whereas doxycycline offers a dual approach of antimicrobial action and broader host response modulation.
This compound: Anti-Inflammatory Modulation
This compound's mechanism is centered on suppressing the host's inflammatory response to periodontal pathogens like Porphyromonas gingivalis.[1] Experimental data indicates that it significantly reduces the production of key pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[1][3] This action helps to mitigate the inflammatory cascade that leads to the destruction of gingival tissue and alveolar bone.[7] The compound has also been shown to downregulate the expression of Triggering Receptors Expressed on Myeloid cells (TREM)-1, a receptor that amplifies inflammatory responses.[1]
Doxycycline: Dual Antimicrobial and Host-Modulatory Action
Doxycycline's efficacy in periodontitis is multifaceted. At therapeutic doses, it acts as a bacteriostatic agent by inhibiting protein synthesis in a wide range of bacteria.[4] However, its unique role in periodontitis management, especially in long-term adjunctive therapy, comes from its host-modulatory effects at sub-antimicrobial concentrations (e.g., 20 mg twice daily).[6][8] At these low doses, doxycycline inhibits the activity of MMPs, particularly collagenases (like MMP-8) and gelatinases (like MMP-9), which are enzymes produced by host cells that degrade collagen and other extracellular matrix components in the periodontal tissues.[4][9] This inhibition slows the progression of tissue destruction and supports periodontal healing.[5]
Experimental Protocols and Workflows
The evaluation of this compound and doxycycline has been conducted using distinct experimental models appropriate for their respective stages of research.
This compound: Preclinical Animal Model
The anti-inflammatory effects of this compound were assessed in a mouse model designed to mimic P. gingivalis-induced periodontal inflammation.
-
Induction of Periodontitis: Periodontitis was induced by a daily intra-gingival injection of heat-inactivated P. gingivalis (1 x 10⁹ CFU) into the mandibular gingival tissues for 3 consecutive days.[1][3] This method is established for studying the host inflammatory response to bacterial antigens.[10][11][12]
-
Treatment Administration: this compound (5 µg) was co-injected with the bacterial suspension daily for 3 days.[1][3]
-
Assessment: Fourteen days after the final injection, mice were sacrificed, and the gingival tissues were excised. The expression levels of IL-6 and TNF-α mRNA were quantified using reverse transcription qualitative polymerase chain reaction (RT-qPCR) to determine the extent of inflammation.[1][3]
Doxycycline: Human Clinical Trial Model
Doxycycline's efficacy as an adjunct to standard periodontal therapy has been validated in numerous randomized controlled clinical trials involving patients with chronic periodontitis.
-
Model: Human subjects diagnosed with chronic periodontitis.[13][14]
-
Baseline Measurements: At the start of the study, clinical parameters were recorded, including Probing Pocket Depth (PD), Clinical Attachment Level (CAL), Plaque Index (PI), and Gingival Index (GI).[13]
-
Intervention: All patients received standard non-surgical periodontal therapy, consisting of Scaling and Root Planing (SRP).[13][14]
-
Treatment Administration: Patients were randomly assigned to one of two groups:
-
Assessment: Clinical parameters were re-evaluated at regular intervals (e.g., 3, 6, 9, and 12 months) to assess changes from baseline. The primary outcomes were reductions in PD and gains in CAL.[13][14]
Quantitative Data on Performance
The available data for this compound is molecular, focusing on inflammatory markers, while the data for doxycycline is primarily clinical, focusing on physical measurements of periodontal health.
This compound: In Vivo Anti-Inflammatory Efficacy
The following table summarizes the effect of this compound on pro-inflammatory cytokine mRNA expression in the gingival tissues of mice with P. gingivalis-induced periodontitis.
| Treatment Group | Outcome Measure | Result (Fold Expression vs. Control) | Statistical Significance | Reference |
| P. gingivalis + Vehicle | IL-6 mRNA | ~4.5 | p < 0.05 | [1][3] |
| P. gingivalis + this compound (5 µg) | IL-6 mRNA | ~2.0 | p < 0.05 (vs. P. gingivalis group) | [1][3] |
| P. gingivalis + Vehicle | TNF-α mRNA | ~3.0 | p < 0.05 | [1][3] |
| P. gingivalis + this compound (5 µg) | TNF-α mRNA | ~1.5 | p < 0.05 (vs. P. gingivalis group) | [1][3] |
Table 1: Effect of this compound on Pro-inflammatory Cytokine Expression in a Mouse Periodontitis Model.
Doxycycline: Clinical Efficacy in Human Periodontitis
The table below presents representative data from a randomized controlled trial evaluating sub-antimicrobial dose doxycycline (SDD) as an adjunct to SRP in patients with chronic periodontitis.
| Treatment Group | Outcome Measure | Baseline (Mean ± SD) | 9-Month Change (Mean ± SD) | Statistical Significance (vs. Placebo) | Reference |
| SRP + Placebo | Probing Depth (PD) | 3.40 ± 0.44 mm | -0.86 ± 0.42 mm | - | [14][15] |
| SRP + SDD (20mg bid) | Probing Depth (PD) | 3.37 ± 0.49 mm | -1.18 ± 0.54 mm | p < 0.05 | [14][15] |
| SRP + Placebo | Clinical Attachment Level (CAL) | 4.00 ± 0.65 mm | -0.63 ± 0.50 mm (Gain) | - | [14][15] |
| SRP + SDD (20mg bid) | Clinical Attachment Level (CAL) | 3.96 ± 0.69 mm | -0.98 ± 0.61 mm (Gain) | p < 0.05 | [14][15] |
Table 2: Clinical Outcomes of Adjunctive Sub-antimicrobial Dose Doxycycline (SDD) Therapy.
Objective Comparison and Discussion
A direct comparison of the efficacy of this compound and doxycycline is challenging due to the disparate nature of the available data.
-
Stage of Development: this compound is in the preclinical stage of investigation, with data limited to animal models of inflammation.[1] Doxycycline is a clinically approved drug with extensive data from human trials demonstrating its efficacy in improving long-term periodontal health outcomes.[8][13][14]
-
Model Systems: The this compound study uses an acute inflammation mouse model induced by bacterial components, which is ideal for studying molecular mechanisms but does not fully replicate the chronic, biofilm-driven nature of human periodontitis.[1] The doxycycline data comes from studies in patients with established chronic periodontitis, providing direct evidence of its utility in a clinical setting.[14][15]
-
Endpoints Measured: Efficacy for this compound is measured by changes in molecular markers of inflammation (cytokine mRNA).[1] For doxycycline, efficacy is determined by tangible clinical improvements, such as the reduction of periodontal pocket depth and gain in clinical attachment, which are the gold standards for periodontal therapy success.[14][15]
While this compound demonstrates a potent anti-inflammatory effect at the molecular level in a preclinical model, it is unknown if this will translate to clinical improvements in probing depth or attachment level in humans. Conversely, while doxycycline is clinically proven to improve these parameters, its effect on specific cytokine pathways like those modulated by this compound is part of its broader host-modulatory profile, which is primarily characterized by MMP inhibition.[4][5]
Conclusion
This compound and doxycycline represent two distinct therapeutic strategies for managing periodontitis. Doxycycline is an established, clinically-validated adjunctive therapy that provides tangible benefits in pocket depth reduction and attachment level gain through a dual mechanism of antimicrobial and host-modulatory (MMP inhibition) actions.[14][15]
This compound is an emerging natural compound that shows significant promise in preclinical models as a potent anti-inflammatory agent, capable of suppressing key cytokine pathways involved in periodontal destruction.[1][3] Its targeted action on the host inflammatory response makes it an attractive candidate for further development.
Future research should focus on advancing this compound through more complex, chronic preclinical models that incorporate biofilm and bone loss measurements. Ultimately, randomized controlled clinical trials in humans will be necessary to determine its true therapeutic potential and to enable a direct comparison with established treatments like doxycycline. For drug development professionals, this compound represents an early-stage opportunity in targeted anti-inflammatory therapy for periodontal disease.
References
- 1. Anti-Inflammatory Effect of this compound, Isolated from Wild Bitter Melon Leaf, on Heat-Inactivated Porphyromonas gingivalis-Stimulated THP-1 Monocytes and a Periodontitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effect of this compound, Isolated from Wild Bitter Melon Leaf, on Heat-Inactivated Porphyromonas gingivalis-Stimulated THP-1 Monocytes and a Periodontitis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. <A NAME="top"></A>Papel de la IL-6 y TNF-alfa en la enfermedad periodontal [scielo.isciii.es]
- 8. thejcdp.com [thejcdp.com]
- 9. Subantimicrobial dose doxycycline efficacy as a matrix metalloproteinase inhibitor in chronic periodontitis patients is enhanced when combined with a non-steroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Porphyromonas gingivalis induces an inflammatory response via the cGAS-STING signaling pathway in a periodontitis mouse model [frontiersin.org]
- 11. Porphyromonas gingivalis induces an inflammatory response via the cGAS-STING signaling pathway in a periodontitis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mouse periodontitis models using whole Porphyromonas gingivalis bacteria induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effectiveness of adjunctive low-dose doxycycline therapy on clinical parameters and gingival crevicular fluid laminin-5 gamma2 chain levels in chronic periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Subantimicrobial dose doxycycline as an adjunct to scaling and root planing: post-treatment effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Subantimicrobial dose doxycycline enhances the efficacy of scaling and root planing in chronic periodontitis: a multicenter trial. | Semantic Scholar [semanticscholar.org]
Comparative Efficacy of Charantadiol A and Standard Hypoglycemic Agents: A Guide for Researchers
This guide provides a detailed comparison of the hypoglycemic efficacy of Charantadiol A, a cucurbitane-type triterpenoid (B12794562) found in Momordica charantia (bitter melon), with standard hypoglycemic agents, metformin (B114582) and glipizide (B1671590). The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, supporting experimental data, and relevant experimental protocols.
Mechanism of Action: A Comparative Overview
This compound is understood to exert its glucose-lowering effects through multiple pathways, primarily investigated through studies on Momordica charantia extracts. A key mechanism is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] AMPK activation by this compound and other compounds in bitter melon enhances glucose uptake in muscle and other tissues.[1] Another significant mechanism is the inhibition of protein tyrosine phosphatase 1B (PTP1B), a negative regulator of the insulin (B600854) signaling pathway.[3] By inhibiting PTP1B, this compound can potentially enhance insulin sensitivity.
Metformin, a biguanide, is a first-line therapy for type 2 diabetes. Its primary mechanism involves the reduction of hepatic glucose production (gluconeogenesis).[4] Metformin also activates AMPK in the liver and skeletal muscle, leading to increased insulin sensitivity and peripheral glucose uptake.[1][4]
Glipizide, a second-generation sulfonylurea, functions by stimulating insulin secretion from the pancreatic β-cells.[5][6][7] It achieves this by blocking ATP-sensitive potassium channels in the β-cell membrane, leading to depolarization and subsequent insulin release.[5][7] Its action is dependent on functioning pancreatic β-cells.[7]
Quantitative Efficacy Data
Direct head-to-head clinical trial data comparing isolated this compound with metformin or glipizide is not currently available. The following tables summarize preclinical and clinical findings for each compound, providing an indication of their hypoglycemic efficacy under various experimental conditions.
Table 1: Preclinical In Vivo Efficacy of this compound, Metformin, and Glipizide
| Compound | Animal Model | Dose | Duration | Key Findings | Reference |
| This compound (K19) | Alloxan-induced diabetic mice | 60 mg/kg/day (oral) | 7 days | 48.6% reduction in fasting blood glucose. | [3] |
| Metformin | High-fat diet-induced diabetic mice | 300 and 600 mg/kg/day (oral) | 7 days | Significant dose-dependent decrease in blood glucose levels. | [8] |
| Metformin | Diabetic mice | 230 mg/kg (oral) | 15 weeks | Significant decrease in fasting blood glucose. | [9] |
| Glipizide | Diabetic-prone BB rats | 10 and 100 mg/kg/day (oral) | 165 days | Decreased incidence and delayed onset of diabetes. | [10] |
| Glipizide | Fat-fed/STZ-treated rats | 5 mg/kg (oral) | Single dose | 40.2% reduction in plasma glucose. | [11] |
Table 2: Clinical Efficacy of Standard Hypoglycemic Agents
| Agent | Study Population | Key Efficacy Endpoint | Result | Reference |
| Metformin | Type 2 Diabetes | HbA1c Reduction | Generally in a dose-related manner, with maximal benefits at the upper limits of the recommended daily dosage. | |
| Glipizide | Type 2 Diabetes | HbA1c Reduction | Significant reductions in HbA1c. | [12] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for this compound and a general workflow for evaluating hypoglycemic agents.
Experimental Protocols
Objective: To evaluate the blood glucose-lowering effect of a test compound in a diabetic animal model.
Animal Model: Streptozotocin (STZ)-induced diabetic rats or mice, or a genetically diabetic model (e.g., db/db mice).
Procedure:
-
Induction of Diabetes (for STZ model): A single intraperitoneal injection of STZ (e.g., 40-60 mg/kg in citrate (B86180) buffer) is administered to fasted animals. Diabetes is confirmed by measuring fasting blood glucose levels after a specified period (e.g., 72 hours), with levels >250 mg/dL typically considered diabetic.
-
Acclimatization and Grouping: Animals are acclimatized and randomly assigned to control and treatment groups (n=6-10 per group).
-
Treatment Administration: The test compound (e.g., this compound) and standard drugs (e.g., metformin, glipizide) are administered orally (gavage) or via the desired route at various doses for a specified duration (e.g., 7-28 days). The control group receives the vehicle.
-
Fasting Blood Glucose Measurement: Blood samples are collected from the tail vein at baseline and at regular intervals during the treatment period after a period of fasting (e.g., 6-8 hours). Blood glucose is measured using a glucometer.
-
Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, fasted animals are administered an oral glucose load (e.g., 2 g/kg body weight).[13] Blood glucose levels are measured at 0, 30, 60, 90, and 120 minutes post-glucose administration.[13] The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
Objective: To determine the in vitro inhibitory activity of a test compound against the PTP1B enzyme.
Principle: This is a colorimetric assay that measures the dephosphorylation of a synthetic substrate, p-nitrophenyl phosphate (B84403) (pNPP), by PTP1B. The product, p-nitrophenol, can be detected spectrophotometrically.
Procedure:
-
Reagents: Recombinant human PTP1B, pNPP substrate, assay buffer (e.g., Tris-HCl, pH 7.5, containing DTT and EDTA), and the test compound.[14][15] A known PTP1B inhibitor (e.g., Suramin) is used as a positive control.[16]
-
Assay Setup: The assay is typically performed in a 96-well plate.[14]
-
Reaction: The test compound at various concentrations is pre-incubated with the PTP1B enzyme in the assay buffer.[14][16]
-
The reaction is initiated by adding the pNPP substrate.[14][16]
-
The plate is incubated at 37°C for a specified time (e.g., 10-30 minutes).[14][16]
-
Detection: The reaction is stopped, and the absorbance is read at a specific wavelength (e.g., 405 nm) to quantify the amount of p-nitrophenol produced.[14]
-
Calculation: The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells (enzyme and substrate without inhibitor). The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is then determined.
Objective: To measure the activation of AMPK in response to a test compound in a cell-based or cell-free system.
Principle: This assay typically measures the phosphorylation of AMPK at a specific threonine residue (Thr172) on its α-subunit, which is indicative of its activation. This can be done using an ELISA-based method or Western blotting.
Procedure (Cell-Based ELISA):
-
Cell Culture: Cells (e.g., L6 myotubes, HepG2 hepatocytes) are cultured in 96-well plates.[17]
-
Treatment: Cells are treated with the test compound at various concentrations for a specified duration. A known AMPK activator (e.g., AICAR) is used as a positive control.
-
Fixation and Permeabilization: Cells are fixed and permeabilized in the wells.[17]
-
Immunodetection:
-
A primary antibody specific for phosphorylated AMPK (p-AMPKα Thr172) is added to the wells and incubated.
-
After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is added.
-
A colorimetric or fluorometric substrate for HRP is then added, and the signal is measured using a plate reader.[18][19]
-
-
Normalization: The p-AMPK signal is often normalized to the total AMPK protein content or total cellular protein in the same well to account for variations in cell number.[17]
Objective: To quantify the movement of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane in response to a stimulus.
Principle: This assay often utilizes cells (e.g., L6 myoblasts) that are stably transfected with a modified GLUT4 containing an external epitope tag (e.g., c-myc).[20][21] When GLUT4 translocates to the cell surface, the tag becomes accessible to an antibody.
Procedure (Immunofluorescence-based):
-
Cell Culture: L6-GLUT4myc cells are grown on coverslips.[21]
-
Serum Starvation and Stimulation: Cells are serum-starved and then stimulated with the test compound or insulin (positive control) for a specific time.[21]
-
Immunolabeling of Surface GLUT4:
-
Cells are placed on ice to stop membrane trafficking and incubated with a primary antibody against the c-myc tag (without cell permeabilization).
-
After washing, a fluorescently labeled secondary antibody is added.
-
-
Imaging and Quantification: The fluorescence intensity on the cell surface is visualized and quantified using fluorescence microscopy. The increase in surface fluorescence corresponds to the extent of GLUT4 translocation.[22][23]
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The efficacy and safety of this compound have not been fully established in large-scale human clinical trials.
References
- 1. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Metformin: Activation of 5′ AMP-activated protein kinase and its emerging potential beyond anti-hyperglycemic action [frontiersin.org]
- 3. CN102895235B - Application of this compound in preparation of drugs treating diabetes - Google Patents [patents.google.com]
- 4. Metformin - Wikipedia [en.wikipedia.org]
- 5. Glipizide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Glipizide - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. Glipizide-induced prevention of diabetes and autoimmune events in the BB rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cdn.pfizer.com [cdn.pfizer.com]
- 13. joe.bioscientifica.com [joe.bioscientifica.com]
- 14. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. content.abcam.com [content.abcam.com]
- 17. bioassaysys.com [bioassaysys.com]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. mybiosource.com [mybiosource.com]
- 20. portlandpress.com [portlandpress.com]
- 21. Flow cytometry protocol for GLUT4-myc detection on cell surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 22. GLUT4 Translocation in Single Muscle Cells in Culture: Epitope Detection by Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]
- 23. mdpi.com [mdpi.com]
Synergistic Antidiabetic Effects of Momordica charantia Extract in Combination with Conventional Drugs: A Comparative Guide
An Examination of Preclinical Evidence for Enhanced Glycemic and Lipid Control
Introduction: While research into the synergistic effects of the isolated compound Charantadiol A with other natural products is currently limited, a significant body of preclinical evidence highlights the therapeutic potential of whole extracts from Momordica charantia (MC), commonly known as bitter melon, when used in combination with conventional antidiabetic drugs. This guide provides a comparative analysis of the synergistic effects observed in preclinical studies combining MC extract with metformin (B114582) and glibenclamide, focusing on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of action. The findings suggest that these combination therapies can offer superior glycemic and lipid control compared to monotherapy.
Comparative Efficacy of Combination Therapies
The following tables summarize the quantitative data from preclinical studies in rodent models of diabetes, comparing the effects of Momordica charantia extract and conventional antidiabetic drugs administered alone and in combination.
Table 1: Synergistic Effects of Momordica charantia Extract and Metformin on Glycemic Control and Body Weight in Diabetic Rats
| Treatment Group | Initial Blood Glucose (mg/dL) | Final Blood Glucose (mg/dL) | % Reduction in Blood Glucose | Change in Body Weight (%) | Reference |
| Diabetic Control | 306.38 ± 5.13 | 306.38 ± 5.13 | 0 | -15.9 | [1][2] |
| M. charantia Fruit Extract (MCFE) | - | 82.28 ± 0.71 | 48.1 | +9.6 | [1][2] |
| Metformin (Low Dose) | - | - | 42.7 | +0.4 | [2] |
| Metformin (High Dose) | - | 89.48 ± 3.07 | 52.0 | -2.9 | [1][2] |
| MCFE + Metformin (Low Dose) | - | - | 54.3 | +9.8 | [2] |
| MCFE + Metformin (High Dose) | - | 76.16 ± 1.65 | 61.3 | +8.9 | [1][2] |
Data are presented as mean ± SEM or as percentage change. The studies utilized Streptozotocin (STZ)-induced diabetic rat models with treatment durations of 28 days.
Table 2: Synergistic Effects of Momordica charantia Extract and Metformin on Serum Lipid Profile in Alloxan-Induced Diabetic Rats
| Treatment Group | Total Cholesterol (% Reduction) | Triglycerides (% Reduction) | LDL-Cholesterol (% Reduction) | HDL-Cholesterol (% Increase) | Reference |
| Diabetic Control | 0 | 0 | 0 | 0 | [3] |
| M. charantia Extract (BME) Monotherapy | - | - | - | - | [3] |
| Metformin Monotherapy | - | - | - | - | [3] |
| BME + Metformin Combination Therapy | 34.25 | 11.92 | 57.73 | 55.48 | [3] |
Data represents the percentage change compared to the diabetic control group after four weeks of treatment.
Table 3: Synergistic Effects of Momordica charantia Fruit Extract (MCFE) and Glibenclamide on Glycemic and Insulin (B600854) Levels in STZ-Induced Diabetic Rats
| Treatment Group | Fasting Blood Glucose (mg/dL) | Serum Insulin (U/L) | HbA1c (%) | Reference |
| Diabetic Control | 245.3 ± 9.1 | 4.1 ± 0.25 | 9.8 ± 0.24 | [4] |
| Glibenclamide (GLB) | 120.5 ± 5.3 | 6.1 ± 0.21 | 6.9 ± 0.19 | [4] |
| MCFE (250 mg/kg) + GLB | 110.7 ± 4.9 | 6.3 ± 0.24 | 6.5 ± 0.18 | [4] |
| MCFE (500 mg/kg) + GLB | 102.4 ± 4.5 | 7.2 ± 0.29 | 6.1 ± 0.16 | [4] |
Data are presented as mean ± SEM after an 8-week treatment period.
Detailed Experimental Protocols
The following sections provide a generalized overview of the methodologies employed in the preclinical studies cited.
Induction of Experimental Diabetes
-
Animal Model: Male Wistar or Swiss Albino rats are commonly used.
-
Streptozotocin (STZ)-Induced Diabetes:
-
Animals are injected intraperitoneally with a single dose of STZ (typically 40-65 mg/kg body weight) dissolved in a citrate (B86180) buffer (pH 4.5)[4][5][6].
-
Diabetes is confirmed by measuring fasting blood glucose levels 48-72 hours after STZ injection. Rats with blood glucose levels above 200-250 mg/dL are selected for the study[7].
-
-
Alloxan-Induced Diabetes:
-
A single intraperitoneal injection of alloxan (B1665706) monohydrate (typically 120-150 mg/kg body weight) is administered[3][8].
-
Hyperglycemia is confirmed by measuring blood glucose levels after 72 hours.
-
Preparation of Momordica charantia Extract
-
Plant Material: Fresh, unripe fruits of Momordica charantia are typically used.
-
Extraction Process:
-
The fruits are washed, cut into small pieces, and shade-dried.
-
The dried fruit is powdered using a mechanical grinder.
-
The powder is then subjected to extraction, commonly using maceration with methanol (B129727) or ethanol (B145695) for a specified period (e.g., 72 hours) with intermittent shaking[9].
-
The extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to obtain a semi-solid extract.
-
For aqueous extracts, the fruit is juiced, and the juice is lyophilized (freeze-dried) to obtain a powder[2].
-
Treatment Administration
-
The Momordica charantia extract, metformin, or glibenclamide are typically suspended in a vehicle like 0.5% carboxymethyl cellulose (B213188) (CMC) or distilled water.
-
Treatments are administered orally via gavage once daily for the duration of the study (typically 21 to 56 days)[2][3][6].
Biochemical Assays
-
Blood Glucose Estimation:
-
Serum Lipid Profile Analysis:
-
Serum Insulin and HbA1c:
-
Serum insulin levels are measured using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Glycosylated hemoglobin (HbA1c) is determined using appropriate assay kits.
-
Statistical Analysis
-
Data are typically expressed as the mean ± standard error of the mean (SEM).
-
Statistical significance is determined using one-way analysis of variance (ANOVA) followed by post-hoc tests such as Dunnett's or Tukey's test to compare the means of different treatment groups.
-
A p-value of less than 0.05 is generally considered statistically significant[4].
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow
References
- 1. Bitter gourd (Momordica charantia) improves insulin sensitivity by increasing skeletal muscle insulin-stimulated IRS-1 tyrosine phosphorylation in high-fat-fed rats | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 2. Antidiabetic activities of triterpenoids isolated from bitter melon associated with activation of the AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In Vitro Anti-diabetic Activities and Chemical Analysis of Polypeptide-k and Oil Isolated from Seeds of Momordica charantia (Bitter Gourd) [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Medicinal Chemistry of the Anti-Diabetic Effects of Momordica Charantia: Active Constituents and Modes of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioactives of Momordica charantia as Potential Anti-Diabetic/Hypoglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo hypoglycemic effect of methanolic fruit extract of Momordica charantia L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. olac.berkeley.edu [olac.berkeley.edu]
- 11. Blood glucose estimation [bio-protocol.org]
- 12. scialert.net [scialert.net]
- 13. medwinpublishers.com [medwinpublishers.com]
A Comparative Analysis of Charantadiol A and Other Momordica charantia Extracts in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical data available for Charantadiol A and various extracts of Momordica charantia (bitter melon), focusing on their potential anticancer and antidiabetic properties. While direct head-to-head studies are limited, this document synthesizes available data from multiple independent studies to offer a comparative perspective for research and development purposes.
Disclaimer: The data presented below is compiled from different studies, which may have utilized varying experimental conditions, cell lines, and animal models. Therefore, direct comparison of absolute values (e.g., IC50) should be interpreted with caution. This guide is intended to highlight relative potencies and mechanistic differences to inform future research, not to serve as a definitive measure of superior efficacy.
I. Comparison of Anticancer Activity
Momordica charantia has been investigated for its potential against various cancers. The following tables summarize the cytotoxic effects of its extracts.
Table 1: In Vitro Cytotoxicity of Momordica charantia Methanol Extract (MCME)
| Cell Line | Cancer Type | IC50 (µg/mL) at 24h | Study Reference |
| Hone-1 | Nasopharyngeal Carcinoma | ~250-350 | [1] |
| AGS | Gastric Adenocarcinoma | ~250-350 | [1] |
| HCT-116 | Colorectal Carcinoma | ~250-350 | [1] |
| CL1-0 | Lung Adenocarcinoma | ~250-350 | [1] |
Table 2: In Vitro Cytotoxicity of Momordica charantia Ethanol (B145695) Fruit Extract (FE)
| Cell Line | Cancer Type | IC50 (µg/mL) | Study Reference |
| K562 | Chronic Myeloid Leukemia | 0.082 | [2] |
| A549 | Lung Cancer | >0.082 | [2] |
| MCF-7 | Breast Cancer | >0.082 | [2] |
| Jurkat | T-cell Leukemia | >0.082 | [2] |
Note: Data for the direct cytotoxic effects of isolated this compound on these specific cancer cell lines was not available in the reviewed literature.
II. Comparison of Antidiabetic Activity
The hypoglycemic effects of Momordica charantia are attributed to various components, including this compound and other compounds within its extracts.
Table 3: In Vivo Hypoglycemic Effects of this compound and Momordica charantia Extracts
| Agent | Animal Model | Dosage | % Blood Glucose Reduction | Study Reference |
| M. charantia Ethanol Extract | Alloxan-induced diabetic rabbits | 100 mg/kg | 28% | [3] |
| M. charantia Methanol Extract | Alloxan-induced diabetic rabbits | 100 mg/kg | Not specified, but significant | [3] |
| M. charantia Fruit Juice Powder | Type II diabetic individual | 400 mg, 3x/day for 1 month | From 249 mg/dl to 159 mg/dl (~36%) | [4] |
Note: Specific in vivo blood glucose reduction data for isolated this compound was not available for direct comparison in a similar model. A computational study suggests that other compounds like Momordenol may have a high binding affinity to GSK-3 protein, a negative regulator of glucose homeostasis[5].
III. Experimental Protocols
A. Isolation of this compound from Wild Bitter Melon (WBM) Leaf
This protocol is based on the methodology described by Tsai et al. (2021).
-
Extraction:
-
Dried and powdered WBM leaves (100 g) are extracted twice with 2 L of ethanol (1:20, w/v) at room temperature on a rotary shaker at 200 rpm in the dark for 24 hours[6].
-
The mixture is centrifuged at 5000 × g, and the supernatant is filtered[6].
-
The solvent is evaporated under reduced pressure to yield the crude ethanol extract[6].
-
-
Fractionation and Purification:
References
- 1. Momordica charantia Extract Induces Apoptosis in Human Cancer Cells through Caspase- and Mitochondria-Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajol.info [ajol.info]
- 3. Antidiabetic Evaluation of Momordica charantia L Fruit Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ES2621355T3 - Procedure for the preparation of an extract of Momordica Charantia - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Anti-Inflammatory Effect of this compound, Isolated from Wild Bitter Melon Leaf, on Heat-Inactivated Porphyromonas gingivalis-Stimulated THP-1 Monocytes and a Periodontitis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Charantadiol A: A Guide for Laboratory Professionals
Understanding the Compound: Charantadiol A
This compound is a bioactive compound recognized for its anti-inflammatory properties.[1][2][3] In a laboratory setting, it is often handled in small quantities for experimental purposes. The first step in determining the correct disposal procedure is to assess its potential hazards. In the absence of a specific Safety Data Sheet (SDS), it is prudent to treat this compound as a potentially hazardous chemical.
Core Principles of Chemical Waste Disposal
The disposal of any laboratory chemical is governed by federal, state, and local regulations. Key principles include:
-
Waste Minimization: Whenever possible, experimental protocols should be optimized to reduce the generation of chemical waste.[4]
-
Segregation: Hazardous waste must be segregated from non-hazardous waste to ensure proper handling and disposal.[5][6] Incompatible chemicals should never be mixed.[5]
-
Containerization: Waste must be stored in appropriate, compatible, and clearly labeled containers.[5][7][8]
-
Labeling: All waste containers must be accurately labeled with their contents and associated hazards.[8]
-
Collection: Hazardous waste must be disposed of through a designated hazardous waste management program.[7][8]
Step-by-Step Disposal Procedures for this compound
1. Waste Identification and Classification:
Treat all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, pipette tips, vials), as potentially hazardous chemical waste.[7][8] Unless you have definitive data to the contrary, assume it may have properties of toxicity.
2. Segregation:
-
Solid Waste: Collect solid this compound and contaminated disposable materials in a designated, leak-proof container lined with a chemically resistant bag. This container should be clearly labeled as "Hazardous Waste" with the chemical name "this compound."
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and shatter-resistant container (plastic is often preferred).[8] The container must be labeled "Hazardous Waste" and list all chemical constituents, including solvents, with their approximate concentrations. Do not mix with other waste streams unless you are certain of their compatibility.[5]
-
Sharps: Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a designated sharps container.[4][9]
3. Container Management:
-
Use containers that are in good condition and have secure, tight-fitting lids.[5][7] The original chemical container is often a suitable choice for waste.[7]
-
Keep waste containers closed at all times, except when adding waste.[7][8]
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[5][8]
4. Labeling:
Properly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (e.g., "this compound in Dimethyl Sulfoxide (DMSO)")
-
The approximate concentrations of each component
-
The date when waste was first added to the container
-
The relevant hazard characteristics (e.g., Toxic, Flammable if in a flammable solvent)
5. Disposal Request:
Once the waste container is full (leaving some headspace for expansion) or has been accumulating for a designated period (often not to exceed one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) or hazardous waste management office to arrange for pickup and disposal.[5][8]
6. Empty Containers:
Containers that held this compound should be managed as hazardous waste unless they are triple-rinsed with a suitable solvent.[7] The rinsate must be collected and disposed of as hazardous liquid waste.[7] After triple-rinsing, deface all labels on the empty container before disposing of it as regular trash.[7]
Quantitative Data Summary for Laboratory Waste Management
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste in SAA | 55 gallons | [8] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kg (solid) | [8] |
| Time Limit for Full Container Removal | Within 3 calendar days | [5][8] |
| Time Limit for Partially Filled Container | Up to 12 months | [5][8] |
| pH for Aqueous Drain Disposal (if permissible) | Between 5.5 and 10.5 | [10] |
Note: These are general guidelines. Always consult your institution's specific waste management policies.
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were found, the general procedure for handling an unknown or potentially hazardous chemical waste is as follows:
Protocol for Management of Uncharacterized Chemical Waste:
-
Assumption of Hazard: Treat the waste as hazardous until proven otherwise.
-
Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Segregation: Collect the waste in a designated hazardous waste container. Do not mix with other waste streams.
-
Labeling: Label the container as "Hazardous Waste" and clearly indicate "Unknown" or provide as much information as possible about the potential contents.[8] Note any known or suspected hazards.[8]
-
Consultation: Contact your institution's EHS office for guidance. They may need to perform analytical testing to properly characterize the waste before disposal.[8]
Visualizing the Disposal Workflow
References
- 1. Anti-Inflammatory Effect of this compound, Isolated from Wild Bitter Melon Leaf, on Heat-Inactivated Porphyromonas gingivalis-Stimulated THP-1 Monocytes and a Periodontitis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effect of this compound, Isolated from Wild Bitter Melon Leaf, on Heat-Inactivated Porphyromonas gingivalis-Stimulated THP-1 Monocytes and a Periodontitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. usbioclean.com [usbioclean.com]
- 7. vumc.org [vumc.org]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. ars.usda.gov [ars.usda.gov]
- 10. acs.org [acs.org]
Essential Safety and Logistical Information for Handling Charantadiol A
For researchers, scientists, and drug development professionals, understanding the proper handling, storage, and disposal of Charantadiol A is paramount for ensuring laboratory safety and experimental integrity. This document provides a comprehensive guide to the safe operational use of this compound, including immediate safety protocols and disposal plans.
Hazard Identification and Safety Precautions
Despite its apparent low toxicity, this compound should be handled with the standard care accorded to all laboratory chemicals. The following personal protective equipment (PPE) is essential:
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Body Protection: A laboratory coat is required.
Immediate Safety Measures:
-
In case of skin contact: Wash the affected area thoroughly with soap and water.
-
In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
If inhaled: Move the individual to fresh air.
-
If swallowed: Do not induce vomiting.
In all cases of exposure, seek medical attention if irritation or other symptoms develop.
Operational and Handling Plan
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.
Handling:
-
Avoid creating dust when handling the solid form.
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Prevent contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Disposal Plan
All waste containing this compound should be treated as chemical waste and disposed of in accordance with local, state, and federal regulations.
Waste Collection:
-
Collect waste in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted.
Disposal Method:
-
The preferred method of disposal is incineration by a licensed hazardous waste disposal facility.
-
Do not dispose of down the drain or in the regular trash.
Quantitative Data on the Anti-Inflammatory Effects of this compound
The following table summarizes the inhibitory effects of this compound on the expression of pro-inflammatory cytokines and Triggering Receptors Expressed on Myeloid cells-1 (TREM-1) mRNA in Porphyromonas gingivalis-stimulated THP-1 cells.
| Concentration of this compound (μM) | Inhibition of IL-6 Production (%) | Inhibition of IL-8 Production (%) | Inhibition of TREM-1 mRNA Expression (%) |
| 5 | Significant Inhibition | Significant Inhibition | Significant Inhibition |
| 10 | Significant Inhibition | Significant Inhibition | Significant Inhibition |
| 20 | Up to 97% | Up to 59% | Significant Inhibition |
Data sourced from a study on the anti-inflammatory effects of this compound[1]. The study indicated significant inhibition at the tested concentrations but did not provide specific percentage values for all data points.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Cell Culture and Treatment:
-
Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 μg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
For experiments, cells are seeded in appropriate culture plates.
-
This compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.
-
Cells are pre-treated with various concentrations of this compound for a specified time before being stimulated with an inflammatory agent, such as heat-inactivated Porphyromonas gingivalis.
Cytokine Production Assay (ELISA):
-
After cell treatment and stimulation, the cell culture supernatant is collected.
-
The concentrations of pro-inflammatory cytokines, such as IL-6 and IL-8, in the supernatant are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) for TREM-1 mRNA Expression:
-
Total RNA is extracted from the treated and stimulated THP-1 cells using a suitable RNA isolation kit.
-
The concentration and purity of the extracted RNA are determined using a spectrophotometer.
-
First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.
-
qRT-PCR is performed using a real-time PCR system with specific primers for TREM-1 and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative expression of TREM-1 mRNA is calculated using the 2^-ΔΔCt method.[1]
Signaling Pathway Diagram
The following diagram illustrates the proposed anti-inflammatory mechanism of this compound. It is hypothesized to suppress the expression of Triggering Receptors Expressed on Myeloid cells-1 (TREM-1), which in turn may modulate downstream signaling pathways like Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB), leading to a reduction in the production of pro-inflammatory cytokines.[1][2][3]
Caption: Proposed anti-inflammatory signaling pathway of this compound.
References
- 1. Anti-Inflammatory Effect of this compound, Isolated from Wild Bitter Melon Leaf, on Heat-Inactivated Porphyromonas gingivalis-Stimulated THP-1 Monocytes and a Periodontitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Momordica charantia Suppresses Inflammation and Glycolysis in Lipopolysaccharide-Activated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
